3-(Boc-aminoethyloxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLXOPZPOLOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile
CAS Number: 252263-98-2
This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical properties, a probable synthetic route, and explores its potential biological significance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
This compound, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a bifunctional molecule incorporating a benzonitrile group and a Boc-protected aminoethyloxy side chain. The benzonitrile moiety is a versatile precursor for various functional groups, while the Boc-protected amine allows for selective deprotection and further modification, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 252263-98-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Storage Conditions | Recommended storage at -20°C for long-term stability. |
Synthetic Protocol: Williamson Ether Synthesis
A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-cyanophenol attacks an electrophilic, Boc-protected aminoethyl halide.
Experimental Workflow
Detailed Methodology
-
Deprotonation of 3-cyanophenol: To a solution of 3-cyanophenol in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base is added. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is effective and easily removed after the reaction. The mixture is stirred at room temperature to facilitate the formation of the potassium 3-cyanophenoxide salt.
-
Nucleophilic Substitution: N-Boc-2-bromoethylamine, dissolved in a minimal amount of the reaction solvent, is added dropwise to the reaction mixture. The reaction is then heated to a temperature typically ranging from 60 to 80°C to promote the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Potential Biological Activity and Applications in Drug Discovery
The Benzonitrile Moiety: The nitrile group is a common pharmacophore in many approved drugs.[1] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and is often metabolically stable. Benzonitrile derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.
The Carbamate Linkage: Carbamates are another important class of compounds in drug design. The carbamate group can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes. Carbamate derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Given these properties, this compound serves as a valuable intermediate for the synthesis of libraries of compounds to be screened for various biological targets. The Boc-protected amine provides a convenient handle for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Potential Signaling Pathway Involvement
The specific signaling pathways that molecules derived from this compound might modulate would depend on the final structure of the synthesized compounds. However, based on the known activities of benzonitrile and carbamate-containing drugs, potential targets could include kinases, proteases, and G-protein coupled receptors (GPCRs).
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Williamson ether reaction is a robust and scalable method. While direct biological data on this specific intermediate is limited, the well-established pharmacological relevance of its constituent benzonitrile and carbamate moieties underscores its value in the exploration of new chemical space for drug discovery. Further research utilizing this intermediate is likely to yield novel compounds with interesting biological profiles.
References
A Technical Guide to the Chemical Properties of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 3-(Boc-aminoethyloxy)benzonitrile. As a bifunctional organic building block, this compound is of significant interest in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of more complex molecules.
Core Chemical Properties
This compound, also known by its IUPAC name tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate, is a niche chemical intermediate. Its structure incorporates a cyano-substituted aromatic ring linked via an ether to an N-Boc protected aminoethyl chain. This combination of a stable protecting group and reactive nitrile functionality makes it a valuable tool in multi-step organic synthesis.
Key chemical data is summarized in the table below. While some physical properties like melting and boiling points are not widely reported in the literature, its structural attributes suggest it is a solid or high-boiling liquid at room temperature, with good solubility in common organic solvents.
| Property | Value | Reference |
| IUPAC Name | tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate | - |
| CAS Number | 252263-98-2 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | [] |
| MDL Number | MFCD18070988 | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Sparingly soluble in water. | Inferred from structure |
Spectroscopic Data
While full experimental spectra for this compound are typically provided by the supplier upon request, the expected spectroscopic signatures can be predicted based on its functional groups. These predictions are crucial for reaction monitoring and structural confirmation during its use in synthesis.
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Aromatic (Ar-H) | δ 7.0-7.4 ppm | Inferred |
| Methylene (-OCH₂) | δ ~4.1 ppm | Inferred | |
| Methylene (-NCH₂) | δ ~3.5 ppm | Inferred | |
| Carbamate (-NH) | δ ~5.0 ppm (broad) | Inferred | |
| tert-Butyl (-C(CH₃)₃) | δ ~1.4 ppm | Inferred | |
| ¹³C NMR | Carbonyl (-C=O) | δ ~156 ppm | [3] |
| Aromatic (Ar-C) | δ 110-160 ppm | [4] | |
| Nitrile (-C≡N) | δ ~119 ppm | [4] | |
| Quaternary (-C (CH₃)₃) | δ ~80 ppm | [3] | |
| Methylene (-OCH₂) | δ ~67 ppm | Inferred | |
| Methylene (-NCH₂) | δ ~40 ppm | Inferred | |
| Methyl (-CH₃) | δ ~28 ppm | [3] | |
| FT-IR | N-H Stretch | ~3350 cm⁻¹ | Inferred |
| C≡N Stretch | ~2230 cm⁻¹ | Inferred | |
| C=O Stretch | ~1680-1700 cm⁻¹ | [3] | |
| C-O-C Stretch | ~1250, 1050 cm⁻¹ | Inferred |
Synthesis and Reactivity
Proposed Synthetic Workflow
A common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, 3-cyanophenol is deprotonated with a suitable base to form the phenoxide, which then reacts with N-Boc-2-bromoethylamine to yield the target product.
References
Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a bifunctional organic molecule incorporating a protected amine and a nitrile group on a phenyl ether scaffold. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple avenues for molecular elaboration.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and formulation development.
| Property | Value | Reference |
| Molecular Weight | 262.30 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3] |
| CAS Number | 252263-98-2 | [1][3] |
| Canonical SMILES | C1=CC(=CC=C1OCCN(C(=O)OC(C)(C)C)C)C#N | |
| MDL Number | MFCD18070988 | [1] |
| Physical Form | Solid | |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [3] |
The Role of Benzonitrile Derivatives in Drug Discovery
Benzonitrile derivatives are a significant class of compounds in pharmaceutical research. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, making it a key synthon for the creation of diverse molecular architectures.[4] It can be readily converted into amines, carboxylic acids, amides, and tetrazoles, which are all important pharmacophores.[4]
The inclusion of the benzonitrile moiety in drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its target protein. Several approved drugs and clinical candidates across various therapeutic areas, including oncology and cardiovascular disease, contain a benzonitrile scaffold. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor agents.
Experimental Protocols and Synthetic Considerations
Below is a generalized experimental workflow for such a synthesis.
Potential Synthetic Transformations
The structure of this compound offers two primary sites for chemical modification: the Boc-protected amine and the nitrile group. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Safety and Handling
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of compound libraries and the development of novel therapeutic agents. Researchers and scientists can leverage the reactivity of both the protected amine and the nitrile group to access a diverse chemical space.
References
An In-depth Technical Guide to 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a benzonitrile group, an ether linkage, and a Boc-protected amine, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The benzonitrile moiety is a common pharmacophore that can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups, such as pyridines, in drug design. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, which is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for subsequent chemical modifications at the amino group. The ethyloxy linker provides spacing and flexibility between the aromatic ring and the reactive amine terminus. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its applications.
Chemical Structure and Properties
The structural integrity of this compound is key to its utility as a synthetic intermediate. Below is a summary of its key chemical identifiers and physicochemical properties.
| Identifier/Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |
| Synonyms | This compound | [1] |
| CAS Number | 252263-98-2 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| SMILES | CC(C)(C)OC(=O)NCCOc1cccc(c1)C#N | |
| Appearance | Expected to be a solid or oil | |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of 3-cyanophenol with a suitable N-Boc protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate, in the presence of a base.
Synthesis of tert-butyl (2-bromoethyl)carbamate (Precursor)
Reaction: 2-Bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to yield the Boc-protected bromoethylamine.
Materials:
-
2-Bromoethylamine hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (1 equivalent) and triethylamine (2 equivalents) is prepared in methanol at 0°C.
-
Di-tert-butyl dicarbonate (1 equivalent) is added slowly to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion, water is added to the mixture, and the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate as an oil. This precursor has a reported melting point of 30-32°C.[2]
Synthesis of this compound (Final Product)
Reaction: 3-Cyanophenol is deprotonated by a base, and the resulting phenoxide undergoes nucleophilic substitution with tert-butyl (2-bromoethyl)carbamate.
Materials:
-
3-Cyanophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 3-cyanophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualized Synthetic Workflow
The logical flow for the synthesis of this compound can be visualized as a two-stage process: precursor synthesis followed by the final etherification.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility lies in its structure, which allows for further elaboration into more complex drug candidates.
Logical Application Flow:
-
Starting Material : The compound provides a stable, protected amine and a versatile nitrile group.
-
Deprotection : The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) to reveal a primary amine.
-
Functionalization : The newly exposed amine can be functionalized through various reactions, such as amidation, reductive amination, or alkylation, to build out the target molecule.
-
Nitrile Group Chemistry : The nitrile group can be maintained as a key pharmacophore or can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering another point for diversification.
This strategic design makes the compound useful for creating libraries of related structures for structure-activity relationship (SAR) studies.
References
An In-depth Technical Guide to the Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(Boc-aminoethyloxy)benzonitrile, a valuable intermediate in pharmaceutical and organic synthesis. The document details the Williamson ether synthesis approach, presenting a step-by-step experimental protocol and summarizing key reaction parameters.
Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium salt of 3-cyanophenol (3-hydroxybenzonitrile) acts as the nucleophile, attacking the electrophilic carbon of N-Boc-2-bromoethylamine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, preventing unwanted side reactions.
The overall reaction is depicted below:
// Reactants "3-cyanophenol" [label="3-Cyanophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base (e.g., NaH, K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "N-Boc-2-bromoethylamine" [label="N-Boc-2-bromoethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Solvent" [label="Solvent (e.g., DMF, Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates "Phenoxide" [label="3-Cyanophenoxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow "3-cyanophenol" -> "Phenoxide" [label="+ Base"]; "Phenoxide" -> "Product" [label="+ N-Boc-2-bromoethylamine\n in Solvent"]; } /dot
Figure 1: Williamson Ether Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Williamson ether synthesis. Please note that yields can vary based on reaction scale and purification efficiency.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| 3-Cyanophenol | 119.12 | 1.0 | - | >98 |
| N-Boc-2-bromoethylamine | 224.10 | 1.0 - 1.2 | - | >97 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | - | >99 |
| This compound | 262.30 | - | 85 - 95 | >98 |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Cyanophenol
-
N-Boc-2-bromoethylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Alkyl Halide: Add N-Boc-2-bromoethylamine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.
-
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis and purification process.
// Start start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Steps setup [label="1. Reaction Setup:\n3-Cyanophenol, K2CO3, DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="2. Add N-Boc-2-bromoethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heat and Stir (80-90°C, 12-16h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Work-up and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="5. Purification by Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Flow start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> product; } /dot
Figure 2: Experimental Workflow for the Synthesis.
An In-depth Technical Guide to the Starting Materials for 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and the prevalent synthetic methodology for the preparation of 3-(Boc-aminoethyloxy)benzonitrile, a valuable intermediate in pharmaceutical and organic synthesis. The document details the synthesis of the requisite precursors and the final product, presenting quantitative data in a clear, tabular format, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the synthetic pathways and experimental workflows.
Core Synthesis Strategy: The Mitsunobu Reaction
The principal and most efficient method for the synthesis of this compound is the Mitsunobu reaction. This versatile reaction facilitates the formation of an ether linkage between a phenolic compound and a primary alcohol under mild conditions with a high degree of control.[1][2] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.[3][4]
The key starting materials for this synthesis are:
-
3-Cyanophenol : The phenolic component that provides the benzonitrile moiety.
-
N-(tert-Butoxycarbonyl)-2-aminoethanol (N-Boc-2-aminoethanol) : The protected amino alcohol that introduces the Boc-aminoethyloxy side chain.
The overall synthetic transformation is depicted in the following workflow:
Starting Material Synthesis and Characterization
A comprehensive understanding of the synthesis of the starting materials is crucial for process optimization and troubleshooting.
Synthesis of 3-Cyanophenol
3-Cyanophenol can be synthesized through various methods, including the Sandmeyer reaction from 3-aminophenol or the dehydration of 3-hydroxybenzamide. A common laboratory-scale preparation involves the dehydration of the corresponding aldoxime derived from 3-hydroxybenzaldehyde.
References
3-(Boc-aminoethyloxy)benzonitrile IUPAC name
An In-Depth Technical Guide to tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate
This technical guide provides a comprehensive overview of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, a bifunctional organic molecule incorporating a protected amine and a benzonitrile moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
The compound commonly referred to as 3-(Boc-aminoethyloxy)benzonitrile is systematically named tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate according to IUPAC nomenclature. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, allowing for selective reactions at other sites of the molecule.
Table 1: Physicochemical Properties of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate
| Property | Value |
| IUPAC Name | tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate[1] |
| CAS Number | 252263-98-2[1][2] |
| Molecular Formula | C14H18N2O3[1][2][3] |
| Molecular Weight | 262.304 g/mol [1][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[1] |
Synthesis and Experimental Protocol
tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate can be synthesized through a Williamson ether synthesis, a common and reliable method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3-cyanophenol reacts with a Boc-protected 2-aminoethyl halide.
Experimental Protocol: Synthesis of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate
Materials:
-
3-Cyanophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.
This protocol is a representative example; modifications to the base, solvent, and temperature may be necessary depending on the specific scale and laboratory conditions.
Caption: Synthetic pathway for tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.
Applications in Drug Discovery
While there is limited publicly available information on the specific biological activities of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate itself, its structure suggests its primary role as a synthetic intermediate. The benzonitrile group is a common feature in various biologically active compounds and can act as a hydrogen bond acceptor or be transformed into other functional groups. The Boc-protected amine allows for the subsequent coupling of this molecule to other scaffolds or pharmacophores after deprotection.
The logical relationship for its use in further synthesis is outlined in the diagram below.
Caption: Utilization as a synthetic intermediate in drug discovery.
Conclusion
tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate is a well-defined chemical entity with significant potential as a building block in the synthesis of more complex molecules. Its straightforward preparation and the presence of two distinct, orthogonally protected functional groups make it a valuable tool for medicinal chemists and researchers in the field of drug development. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.
References
In-Depth Technical Guide on the Safe Handling of 3-(Boc-aminoethyloxy)benzonitrile
Chemical Identification and Physical Properties
This section summarizes the known identifiers and calculated or analogous physical and chemical properties of 3-(Boc-aminoethyloxy)benzonitrile.
| Property | Value | Source |
| Chemical Name | tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 252263-98-2 | [1] |
| Molecular Formula | C14H18N2O3 | [1] |
| Molecular Weight | 262.304 g/mol | [1] |
| Appearance | Not available (likely a solid or oil) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) | [1] |
Hazard Identification and Precautionary Statements
Based on the benzonitrile and carbamate moieties, this compound should be handled as potentially hazardous. The nitrile group can release cyanide upon metabolism or decomposition, and aromatic compounds can be irritants.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4) - Based on benzonitrile.
-
Acute Toxicity, Dermal (Category 4) - Based on benzonitrile.
-
Eye Irritation (Category 2) - Based on benzonitrile.[2]
-
Skin Irritation (Category 2) - Based on benzonitrile.[2]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[4]
Precautionary Statements (Recommended):
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a strict experimental workflow should be followed.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator.[2][7]
First-Aid Measures
These measures are based on the potential hazards of benzonitrile and should be followed in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][6] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6][7]
-
Hazards from Combustion: May produce toxic fumes, including hydrogen cyanide and nitrogen oxides, upon heating or burning.[2]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release:
-
Evacuate: Evacuate personnel from the area.[8]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]
-
Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8]
-
Decontaminate: Wash the spill area thoroughly after material pickup is complete.[8]
Toxicological Information
No specific toxicological data exists for this compound. The information below is for benzonitrile and is provided for context.
| Metric | Value (Benzonitrile) | Species | Route | Source |
| LD50 (Oral) | 690 mg/kg | Rat | Oral | N/A |
| LC50 (Inhalation) | 950 ppm / 8H | Rat | Inhalation | N/A |
| AEGL-2 (4 hours) | 13 ppm | Human | Inhalation | [9] |
| AEGL-3 (4 hours) | 27 ppm | Human | Inhalation | [9] |
Potential Health Effects:
-
The substance can be absorbed into the body by inhalation, through the skin, and by ingestion.[2]
-
Symptoms of overexposure may include headache, dizziness, nausea, weakness, confusion, and labored breathing.[2]
-
The effects of cyanide poisoning may be delayed.[2]
Logical Pathway for Hazard Assessment
The hazard assessment for this compound is derived from its constituent parts.
Caption: Hazard assessment derived from the structural components of the molecule.
References
- 1. bio-fount.com [bio-fount.com]
- 2. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 8. nj.gov [nj.gov]
- 9. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-(Boc-aminoethyloxy)benzonitrile, a key physicochemical property for its application in research and drug development. Due to the limited availability of public data on the solubility of this specific compound, this document provides a comprehensive overview of its known properties and outlines detailed, generalized experimental protocols for determining its solubility.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is the first step in designing appropriate solubility studies.
| Property | Value | Source |
| Molecular Formula | C14H18N2O3 | [1][2] |
| Molecular Weight | 262.304 g/mol | [1][2] |
| CAS Number | 252263-98-2 | [1] |
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been publicly reported. The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro assay performance.[3][4] Therefore, experimental determination is highly recommended for any research or development activities involving this compound.
Experimental Protocols for Solubility Determination
The following sections detail standardized experimental protocols that can be employed to determine the solubility of this compound. These methods are widely used in the pharmaceutical industry for compound characterization.[5][6]
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH when in equilibrium with the solid compound.[7][8] This is considered the "gold standard" for solubility measurement.[9]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A calibration curve with known concentrations of the compound should be used for accurate quantification.[12]
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when it is rapidly prepared from a concentrated stock solution (typically in DMSO).[8][15] This high-throughput method is often used in early drug discovery to screen large numbers of compounds.[7]
Protocol Options:
-
Nephelometry: This method measures the turbidity of a solution caused by the precipitation of the compound.[16][17][18]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS).[19]
-
Precipitation Detection: Measure the light scattering of the solutions at each concentration using a laser nephelometer. An increase in turbidity indicates precipitation.[17][19]
-
Solubility Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
-
-
HPLC-Based Method:
-
Sample Preparation: Similar to the nephelometry method, prepare serial dilutions from a DMSO stock solution into an aqueous buffer in a microplate.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Filtration: Filter the solutions to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using HPLC.[11] The kinetic solubility is the highest concentration where the measured value is consistent with the nominal concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a research compound like this compound.
Caption: General workflow for determining thermodynamic and kinetic solubility.
References
- 1. 252263-98-2|3-(Boc-氨基乙氧基)苯腈|this compound|NA-范德生物科技公司 [bio-fount.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. enamine.net [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
An In-depth Technical Guide to 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines available information with established chemical principles and spectroscopic data from structurally related molecules to provide a detailed profile.
Chemical and Physical Properties
While a detailed experimental characterization of this compound is not widely published, its fundamental properties can be summarized and predicted based on available data and the properties of its constituent functional groups. The compound, with CAS number 252263-98-2, has a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol .[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| CAS Number | 252263-98-2 | [1] |
| Physical Appearance | Predicted to be a white to off-white solid or a viscous oil. | Based on the solid nature of the similar compound 3-(Boc-amino)benzonitrile (m.p. 128 °C) and the viscous liquid form of N-Boc-ethanolamine. |
| Melting Point | Not available. | The related compound, 3-(Boc-amino)benzonitrile, has a melting point of 128 °C. |
| Boiling Point | Predicted: 415.3 ± 30.0 °C | [2] |
| Density | Predicted: 1.12 ± 0.1 g/cm³ | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on the solubility of its structural components. |
| Storage Conditions | Recommended storage at 2-8°C for long-term stability. | [2] |
Synthesis Methodology
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Cyanophenol
-
N-Boc-2-bromoethylamine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
A solution of N-Boc-2-bromoethylamine (1.05 eq) in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
References
Stability and Storage of 3-(Boc-aminoethyloxy)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Boc-aminoethyloxy)benzonitrile (tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate). Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, handling, and in various experimental applications, particularly in the context of drug discovery and development. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended protocols for stability assessment.
Summary of Recommended Storage Conditions
Proper storage is essential to maintain the purity and stability of this compound. Based on available data for this and structurally related compounds, the following storage conditions are recommended:
| Storage Duration | Temperature | Additional Notes |
| Short-term (1-2 weeks) | -4°C | Protect from light and moisture. |
| Long-term (1-2 years) | -20°C | Store in a tightly sealed container; protect from light and moisture.[1] |
For transportation, it is advisable to use cold-chain logistics to ensure the compound's stability is not compromised.[2]
Chemical Stability Profile
The stability of this compound is primarily influenced by its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the ether linkage, and the benzonitrile moiety.
Impact of pH
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, a process known as deprotection. This reaction proceeds via hydrolysis of the carbamate to yield the free amine, carbon dioxide, and isobutylene. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can rapidly cleave the Boc group. Even milder acidic conditions, such as the presence of 0.1% TFA in HPLC mobile phases, can lead to gradual degradation over time. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The benzonitrile group can undergo acid-catalyzed hydrolysis to form the corresponding benzoic acid, typically requiring elevated temperatures.
-
Basic Conditions: The Boc protecting group is generally stable under basic conditions. The benzonitrile group, however, can be hydrolyzed to the corresponding carboxylate salt under basic conditions, usually with heating. The ether linkage is stable to basic hydrolysis.
Thermal Stability
The Boc group is known to be thermally labile. At temperatures around 150°C and higher, thermal deprotection can occur. This process can be accelerated in certain solvents. Therefore, prolonged exposure of this compound to high temperatures should be avoided.
Photostability
Benzonitrile and its derivatives can be susceptible to photodegradation. It is recommended to protect this compound from light, especially during long-term storage and when in solution. Photostability studies as per ICH Q1B guidelines are recommended to fully characterize its sensitivity to light.
Oxidative Stability
The potential for oxidative degradation should also be considered, particularly for the ether linkage. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this aspect of its stability.
Potential Degradation Pathways
Based on the chemical nature of this compound, the following degradation pathways are plausible under stress conditions:
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should be conducted in line with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances. This involves both forced degradation studies and formal stability studies.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample solution at 80°C.
-
Photostability: Expose the sample solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points to monitor the progression of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. UV detection should be performed at a wavelength that allows for the detection of the parent compound and potential degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.
Formal Stability Studies
Formal stability studies are conducted to determine the re-test period or shelf life of the compound under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for appearance, purity (by HPLC), and identification (e.g., by IR or NMR).
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 8 hours | 85.2 | 3-(Aminoethyloxy)benzonitrile |
| 0.1 M NaOH, 60°C | 24 hours | 92.1 | 3-(Boc-aminoethyloxy)benzoate |
| 3% H₂O₂, RT | 24 hours | 98.5 | Not significant |
| Heat, 80°C | 48 hours | 95.8 | 3-(Aminoethyloxy)benzonitrile (trace) |
| Photostability | ICH Q1B | 99.1 | Not significant |
Table 2: Formal Stability Study Data (Hypothetical Data for a Batch at 25°C/60% RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) |
| 0 | White to off-white solid | 99.8 |
| 3 | White to off-white solid | 99.7 |
| 6 | White to off-white solid | 99.8 |
| 12 | White to off-white solid | 99.6 |
| 24 | White to off-white solid | 99.5 |
Conclusion
This compound is a moderately stable compound that requires specific storage and handling conditions to maintain its integrity. The primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for hydrolysis of the benzonitrile functionality under harsh conditions. For research and development purposes, it is crucial to store the compound at low temperatures, protected from light and moisture. A thorough stability testing program, following ICH guidelines, is essential to fully characterize its stability profile and establish appropriate re-test periods for use in regulated environments. Researchers should be mindful of the potential for degradation in acidic environments, even under seemingly mild conditions such as during chromatographic purification.
References
In-depth Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a benzonitrile moiety, a common pharmacophore in drug discovery, linked to a Boc-protected aminoethyl group via an ether linkage. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 252263-98-2 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| IUPAC Name | tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |
| Appearance | White solid (typical) | |
| Purity | Typically >95% (as supplied by vendors) |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. It is important to note that this is a generalized procedure and would require optimization for specific laboratory conditions.
Logical Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Materials:
-
3-Cyanophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Note: This is a generalized protocol and requires optimization.
Spectroscopic Data
While specific spectra for this compound are not publicly available in research publications, the expected characteristic peaks based on its structure are summarized below. Researchers should obtain and interpret their own analytical data for confirmation.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm) - Methylene protons adjacent to ether oxygen (triplet, ~4.1 ppm) - Methylene protons adjacent to nitrogen (quartet, ~3.5 ppm) - NH proton of carbamate (broad singlet, ~5.0 ppm) - tert-Butyl protons (singlet, ~1.4 ppm) |
| ¹³C NMR | - Nitrile carbon (~118 ppm) - Aromatic carbons (~110-160 ppm) - Carbonyl carbon of carbamate (~156 ppm) - Methylene carbon adjacent to ether oxygen (~67 ppm) - Methylene carbon adjacent to nitrogen (~40 ppm) - Quaternary carbon of tert-butyl group (~80 ppm) - Methyl carbons of tert-butyl group (~28 ppm) |
| IR (Infrared Spectroscopy) | - N-H stretch (carbamate) (~3350 cm⁻¹) - C≡N stretch (nitrile) (~2230 cm⁻¹) - C=O stretch (carbamate) (~1690 cm⁻¹) - C-O-C stretch (ether) (~1250 and 1050 cm⁻¹) |
| Mass Spectrometry (MS) | - Expected [M+H]⁺ peak at m/z 263.13 |
Applications in Research and Drug Discovery
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, often acting as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a bioisostere for other functional groups or be a key binding element in interactions with biological targets.
The structure of this compound suggests its utility as a versatile building block. The Boc-protected amine allows for selective deprotection and further functionalization, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The ether linkage provides conformational flexibility, and the benzonitrile moiety can be involved in various interactions with protein targets.
Potential Drug Discovery Workflow
Caption: Potential workflow for utilizing this compound in drug discovery.
While no specific signaling pathways involving this compound have been reported, its structural motifs are present in molecules targeting a variety of biological systems. Further research is needed to explore its potential biological activities.
Conclusion
This compound is a commercially available building block with significant potential in synthetic and medicinal chemistry. Although detailed literature on its synthesis and applications is currently sparse, its chemical structure suggests a straightforward preparation and diverse utility in the generation of novel compounds for drug discovery and other research applications. The data and protocols presented in this guide are intended to provide a foundation for researchers and professionals working with this compound. It is imperative that all laboratory work is conducted with appropriate safety precautions and that all synthesized compounds are thoroughly characterized using modern analytical techniques.
References
An In-depth Technical Guide on the Discovery and History of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available information on its initial discovery and development, this document outlines a highly probable and widely applicable synthetic route based on fundamental organic chemistry principles. This guide details the step-by-step experimental protocols, presents crucial data in a structured format, and includes visual diagrams to elucidate the synthetic workflow and logical relationships, serving as a vital resource for professionals in the field of drug discovery and medicinal chemistry.
Introduction and Historical Context
This compound, with the CAS number 252263-98-2, is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a benzonitrile group, a common pharmacophore and a versatile synthetic handle, and a Boc-protected aminoethyl ether side chain. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for the selective deprotection and subsequent functionalization of the primary amine.
While the exact date and circumstances of the initial discovery of this compound are not well-documented in readily accessible scientific literature or patents, its utility as an intermediate can be inferred from its commercial availability and the frequent appearance of its core structural motifs in patented pharmaceutical compounds. The synthesis of such molecules is often considered routine and may be included in the supplementary information of patents or publications focused on the final, more complex active pharmaceutical ingredients, rather than being the subject of a dedicated publication.
This guide, therefore, presents a logical and well-established synthetic pathway to this compound, based on foundational organic reactions, to empower researchers with a practical method for its preparation.
Proposed Synthetic Pathway
The most logical and efficient synthesis of this compound involves a two-step process starting from commercially available precursors:
-
Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage between 3-cyanophenol and a suitable 2-aminoethylating agent.
-
Boc Protection: The resulting primary amine is then protected with a tert-butoxycarbonyl group to yield the final product.
The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Aminoethoxy)benzonitrile
This procedure utilizes the Williamson ether synthesis to couple 3-cyanophenol with 2-chloroethylamine.[1][2][3][4]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 |
| 2-Chloroethylamine hydrochloride | 870-24-6 | C₂H₇Cl₂N | 115.99 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Procedure:
-
A solution of 3-cyanophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Anhydrous potassium carbonate (2.5 equivalents) is added to the solution, and the resulting suspension is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
2-Chloroethylamine hydrochloride (1.2 equivalents) is then added to the reaction mixture.
-
The mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(2-aminoethoxy)benzonitrile.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate.[5][6][7][8]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(2-Aminoethoxy)benzonitrile | 120351-94-2 | C₉H₁₀N₂O | 162.19 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |
Procedure:
-
The crude or purified 3-(2-aminoethoxy)benzonitrile (1.0 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Triethylamine (1.5 equivalents) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane is added dropwise to the cooled reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours. TLC is used to monitor the consumption of the starting amine.
-
Once the reaction is complete, it is quenched with the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.
Physicochemical Data
Table of Physicochemical Properties:
| Property | This compound |
| CAS Number | 252263-98-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |
Experimental Workflow
The following diagram provides a visual representation of the overall laboratory workflow for the synthesis of this compound.
Caption: Laboratory workflow for the synthesis of the target compound.
Conclusion
While the historical discovery of this compound remains elusive in the public domain, this technical guide provides a robust and detailed synthetic protocol that is both logical and practical for its preparation. The presented two-step synthesis, leveraging the Williamson ether synthesis and Boc protection, offers a reliable method for researchers and scientists in the pharmaceutical industry. The comprehensive experimental details, structured data, and clear visual workflows aim to facilitate the successful synthesis and application of this important chemical intermediate in drug discovery and development programs.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Boc Protection of 3-(2-aminoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of the primary amine, 3-(2-aminoethoxy)benzonitrile, to yield tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug development, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol offers a straightforward and efficient method for this transformation, adaptable to various laboratory settings.
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness.[1] The reaction is typically high-yielding and proceeds under relatively mild conditions.[1] The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[3] Its removal is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[1]
The substrate, 3-(2-aminoethoxy)benzonitrile, is a bifunctional molecule containing a primary amine and a nitrile group. The selective protection of the amine is essential for subsequent modifications of the molecule in a drug discovery context. This protocol details the reaction of 3-(2-aminoethoxy)benzonitrile with di-tert-butyl dicarbonate (Boc)₂O, the most common reagent for Boc protection.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the primary amine of 3-(2-aminoethoxy)benzonitrile on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically used to deprotonate the resulting ammonium intermediate, leading to the formation of the stable carbamate product, tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, and byproducts tert-butanol and carbon dioxide.
Data Presentation
The following table summarizes the typical quantitative data and conditions for the Boc protection of a primary amine like 3-(2-aminoethoxy)benzonitrile. The expected yield is generally high, though it may vary based on the specific conditions and scale of the reaction.
| Parameter | Value/Condition | Notes |
| Starting Material | 3-(2-aminoethoxy)benzonitrile | 1.0 equivalent |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equivalents |
| Base | Triethylamine (Et₃N) or NaOH | 1.2 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient to dissolve starting material |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control exothermicity |
| Reaction Time | 2 - 12 hours | Monitored by TLC |
| Typical Yield | 90 - 98% | Based on similar primary amine protections |
| Purity | >95% (after purification) | Determined by HPLC and/or NMR |
| Product | tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate | White to off-white solid |
Experimental Protocol
This protocol describes a general procedure for the Boc protection of 3-(2-aminoethoxy)benzonitrile on a laboratory scale.
Materials and Reagents:
-
3-(2-aminoethoxy)benzonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-(2-aminoethoxy)benzonitrile (1.0 eq.). Dissolve the starting material in an appropriate volume of anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution. If using a biphasic system, a solution of NaOH (1.5 eq.) in water can be used.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the cooled reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.
-
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme for the Boc protection of 3-(2-aminoethoxy)benzonitrile.
Caption: Experimental workflow for Boc protection.
References
Application Notes and Protocols for 3-(Boc-aminoethyloxy)benzonitrile in Medicinal Chemistry
3-(Boc-aminoethyloxy)benzonitrile is a bifunctional molecule incorporating a protected primary amine and a benzonitrile group. This combination makes it a valuable intermediate for introducing an aminoethyloxy linker and a cyano-phenyl moiety into target molecules. The tert-butoxycarbonyl (Boc) protecting group allows for the unmasking of the primary amine under specific reaction conditions, enabling further synthetic modifications. The benzonitrile group can serve as a key pharmacophore, a bioisosteric replacement for other functional groups, or a precursor for other functionalities.
Potential Applications in Drug Discovery
Based on the known roles of its constituent functional groups in medicinal chemistry, this compound can be envisioned as a key building block in the synthesis of:
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain. The aminoethyloxy linker can be used to connect this pharmacophore to other fragments that bind to different regions of the enzyme, leading to potent and selective inhibitors.
-
G-Protein Coupled Receptor (GPCR) Ligands: The cyano-phenyl group can act as a bioisostere for other aromatic systems found in GPCR ligands. The flexible linker can be used to position this group optimally within the receptor binding pocket.
-
PROTACs (Proteolysis Targeting Chimeras): The protected amine, after deprotection, provides a handle for attaching this building block to a linker connected to an E3 ligase ligand. The benzonitrile end could be incorporated into a warhead that binds to a target protein, thus forming a PROTAC designed to induce the degradation of the target protein.
Experimental Protocols
While specific protocols for the direct use of this compound are not extensively documented, the following general procedures illustrate how this building block could be utilized in synthetic workflows.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to liberate the primary amine, which can then be used in subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-(2-aminoethoxy)benzonitrile.
Protocol 2: Amide Coupling Following Boc Deprotection
This protocol outlines the coupling of the deprotected amine with a carboxylic acid, a common reaction in the synthesis of many drug candidates.
Materials:
-
3-(2-aminoethoxy)benzonitrile (from Protocol 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 3-(2-aminoethoxy)benzonitrile (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Logical Workflow for Utilizing this compound
The following diagram illustrates a general workflow for the incorporation of this compound into a potential drug candidate.
Caption: Synthetic workflow for incorporating the 3-(aminoethyloxy)benzonitrile moiety.
Signaling Pathway Diagram (Hypothetical)
Given the potential application in kinase inhibitor synthesis, the following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule derived from this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The information provided is based on the general principles of medicinal chemistry and the known reactivity of the functional groups present in this compound. Specific experimental conditions and outcomes will depend on the nature of the substrates and reagents used. Researchers should always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
Application Notes: 3-(Boc-aminoethyloxy)benzonitrile as a Versatile Building Block for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, thereby affecting the potency and selectivity of the PROTAC.
3-(Boc-aminoethyloxy)benzonitrile is a valuable building block for the synthesis of PROTACs, offering a versatile platform for linker design and optimization. Its structure incorporates three key features:
-
A Boc-protected amine , which allows for straightforward deprotection and subsequent coupling to either a warhead or an E3 ligase ligand.
-
An ethyl-oxy spacer , a common and flexible linker element in PROTAC design.
-
A meta-substituted benzonitrile group , which can serve as a weak to moderate affinity warhead for certain protein targets or as a versatile chemical handle for further elaboration into a more potent binding moiety. The meta-substitution pattern provides a distinct vector for linker attachment compared to ortho- or para-isomers, which can be crucial for achieving optimal ternary complex formation.
This application note provides a detailed protocol for the synthesis and evaluation of a hypothetical PROTAC, BTK-PROTAC-1 , targeting Bruton's tyrosine kinase (BTK) using this compound as a key linker precursor.
Hypothetical Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several BTK inhibitors have been developed, some of which feature nitrogen-containing heterocyclic scaffolds that can be mimicked or bioisosterically replaced by a benzonitrile group. In this hypothetical example, we utilize the benzonitrile moiety of this compound as a warhead for BTK.
Signaling Pathway of BTK
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation and survival.
Synthesis of BTK-PROTAC-1
The synthesis of BTK-PROTAC-1 involves a multi-step process starting from this compound. The Boc-protecting group is first removed, and the resulting free amine is coupled to a linker moiety that is subsequently attached to an E3 ligase ligand, in this case, a derivative of pomalidomide for recruiting Cereblon (CRBN).
Experimental Workflow for BTK-PROTAC-1 Synthesis
Experimental Protocols
Protocol 1: Synthesis of BTK-PROTAC-1
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Use the resulting crude 3-(2-aminoethoxy)benzonitrile TFA salt directly in the next step.
-
-
Amide Coupling with Linker:
-
Dissolve the crude 3-(2-aminoethoxy)benzonitrile TFA salt (1.0 eq) and a suitable carboxylic acid-terminated linker (e.g., a PEG linker with a terminal alkyne for subsequent click chemistry) (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-benzonitrile intermediate.
-
-
Coupling to Pomalidomide Derivative:
-
This step will depend on the functional group on the linker and the pomalidomide derivative. For a linker with a terminal alkyne and a pomalidomide derivative with an azide group, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be performed.
-
Dissolve the linker-benzonitrile intermediate (1.0 eq) and the pomalidomide-azide derivative (1.1 eq) in a mixture of t-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to yield the final BTK-PROTAC-1.
-
Protocol 2: Western Blot Analysis of BTK Degradation
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of BTK-PROTAC-1 (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding:
-
Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of BTK-PROTAC-1, the corresponding BTK inhibitor warhead, or vehicle (DMSO) for 72 hours.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following tables present hypothetical data for the characterization of BTK-PROTAC-1.
Table 1: In Vitro Degradation of BTK by BTK-PROTAC-1 in Ramos Cells
| Compound | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 25 | >95 |
| Negative Control PROTAC | >10,000 | <10 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinities of BTK-PROTAC-1 Components
| Compound | Target | Binding Affinity (Kd, nM) |
| Benzonitrile Warhead | BTK | 1,500 |
| Pomalidomide Ligand | CRBN | 200 |
| BTK-PROTAC-1 | BTK | 1,200 |
| BTK-PROTAC-1 | CRBN | 250 |
Table 3: Anti-proliferative Activity in Ramos Cells
| Compound | IC50 (nM) |
| BTK-PROTAC-1 | 50 |
| Benzonitrile Warhead | >10,000 |
| Pomalidomide | 5,000 |
Conclusion
This compound is a highly useful and versatile building block for the synthesis of PROTACs. Its chemical structure allows for flexible and efficient incorporation into linker scaffolds, while the benzonitrile moiety can serve as a starting point for warhead development. The hypothetical case study of BTK-PROTAC-1 demonstrates a clear workflow for the synthesis and evaluation of PROTACs derived from this building block. The provided protocols offer a foundation for researchers to design and test novel protein degraders targeting a wide range of disease-relevant proteins.
References
Application Notes and Protocols for the Deprotection of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of 3-(Boc-aminoethyloxy)benzonitrile to yield 3-(2-aminoethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document outlines the most common and effective methods for Boc deprotection, including the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and provides detailed experimental procedures.
Overview of Boc Deprotection
The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis of the carbamate.[1] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Comparative Data of Boc Deprotection Methods
| Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate Type |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 18 | >90 | Aromatic and Aliphatic Amines[5] |
| 4M HCl in Dioxane | Dioxane, Methanol | Room Temperature | 2 - 24 | 48 - 100 | Aromatic and Aliphatic Amines[6] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 | up to 90 | Aromatic, Aliphatic, and Heterocyclic Amines[7][8] |
| Thermal (Catalyst-free) | Methanol, TFE | 240 | 0.5 - 1.5 | 88 - 93 | Aromatic Amines[9] |
| Water (Catalyst-free) | Water | Reflux | 0.2 | >90 | Various Amines[10][11] |
TFE: Trifluoroethanol
Experimental Protocols
Two primary methods for the deprotection of this compound are provided below. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific setup.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). The reaction is typically performed with a 1:1 to 4:1 ratio of DCM to TFA.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminoethoxy)benzonitrile.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol
This method is another common procedure, often resulting in the hydrochloride salt of the amine, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or dioxane in a round-bottom flask.
-
Addition of HCl: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-10 eq).[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.[6] Reaction times can range from 2 to 24 hours.[6]
-
Isolation of the Hydrochloride Salt:
-
If a precipitate forms, the reaction mixture can be diluted with diethyl ether to further promote precipitation.
-
Collect the solid product by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum.
-
-
Isolation of the Free Amine (Optional):
-
If the free amine is desired, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ solution, NaOH) to a pH > 9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure to yield the free amine.
-
-
Purification (if necessary): Purify the product by column chromatography or recrystallization as needed.
Logical Workflow of the Deprotection Process
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3-(Boc-aminoethyloxy)benzonitrile with Organometallics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted phenyl ketones is a cornerstone in medicinal chemistry, as this scaffold is present in a multitude of biologically active compounds. The reaction of organometallic reagents with nitriles provides a direct and efficient route to such ketones. This document outlines the application and detailed protocols for the reaction of 3-(Boc-aminoethyloxy)benzonitrile with organometallic reagents, such as Grignard and organolithium reagents, to produce 3-(Boc-aminoethyloxy)phenyl ketones. These products are valuable intermediates in the synthesis of novel therapeutics, potentially acting as kinase inhibitors or G-protein coupled receptor (GPCR) ligands.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aminoethyl side chain is generally stable under the described reaction conditions, particularly with Grignard reagents at low temperatures, ensuring the integrity of the final product for further functionalization.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group in this compound. This forms a transient imine-metal salt intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding ketone. The Boc-protecting group is crucial for preventing side reactions involving the amine functionality and can be readily removed under acidic conditions post-reaction if the free amine is desired.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with common organometallic reagents. Please note that specific yields can vary depending on the exact reaction conditions and the nature of the organometallic reagent.
| Organometallic Reagent (R-M) | Product | Typical Solvent | Reaction Temperature (°C) | Workup | Estimated Yield (%) |
| Ethylmagnesium Bromide (EtMgBr) | 1-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propan-1-one | THF, Diethyl ether | 0 to rt | Aqueous NH4Cl, then mild acid | 75-85 |
| Phenylmagnesium Bromide (PhMgBr) | (3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)(phenyl)methanone | THF, Diethyl ether | 0 to rt | Aqueous NH4Cl, then mild acid | 70-80 |
| Methyllithium (MeLi) | 1-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)ethanone | THF, Diethyl ether | -78 to 0 | Aqueous NH4Cl, then mild acid | 65-75 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propan-1-one using Ethylmagnesium Bromide
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask. Cool the solution to 0 °C using an ice bath.
-
Grignard Reaction: Add the ethylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the nitrile via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.
-
Hydrolysis: Add 1 M HCl solution and stir the mixture for 1-2 hours at room temperature to facilitate the hydrolysis of the imine intermediate to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propan-1-one.
Protocol 2: General Procedure for Reaction with Organolithium Reagents
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium in diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Add the organolithium reagent (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming and Quenching: Allow the reaction to slowly warm to 0 °C and then quench by the careful addition of saturated aqueous NH4Cl solution.
-
Hydrolysis and Workup: Follow steps 6-10 from Protocol 1 for the hydrolysis, extraction, washing, drying, concentration, and purification of the final ketone product.
Mandatory Visualizations
References
Application Notes and Protocols for the Reduction of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, providing a direct route to primary amines. These amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the reduction of the nitrile group in 3-(Boc-aminoethyloxy)benzonitrile to yield the corresponding primary amine, tert-butyl (2-(3-(aminomethyl)phenoxy)ethyl)carbamate. The presence of the acid-labile Boc (tert-butyloxycarbonyl) protecting group necessitates the selection of reduction methods that are chemoselective and avoid its cleavage. This guide explores various effective methodologies, offering researchers the flexibility to choose a procedure that best suits their laboratory capabilities and project requirements.
Chemical Transformation
The primary transformation discussed involves the conversion of the cyano group to an aminomethyl group while preserving the Boc protecting group.
Application Note: Selective Hydrolysis of 3-(Boc-aminoethyloxy)benzonitrile to 3-(Boc-aminoethyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective hydrolysis of the nitrile functional group in 3-(Boc-aminoethyloxy)benzonitrile to the corresponding carboxylic acid, yielding 3-(Boc-aminoethyloxy)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the preservation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group is essential. The protocol herein describes a robust and reproducible method using alkaline hydrolysis conditions, ensuring high yield and purity of the desired product.
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][2][3] However, when the substrate contains an acid-sensitive protecting group, such as the Boc group, traditional acidic hydrolysis methods are not viable due to the risk of deprotection.[4] Alkaline hydrolysis offers a milder alternative, allowing for the selective conversion of the nitrile while keeping the Boc group intact.[3] 3-(Boc-aminoethyloxy)benzoic acid is a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive experimental procedure for its synthesis from the corresponding benzonitrile derivative, including reaction setup, work-up, purification, and characterization data.
Reaction Scheme
Caption: Alkaline hydrolysis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the alkaline hydrolysis of aryl nitriles, optimized for substrates containing acid-sensitive protecting groups.
Materials:
-
This compound (CAS: 252263-98-2)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: To the stirred solution, add sodium hydroxide (4.0-5.0 eq) in portions.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. d. Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with 1M HCl. A white precipitate of the carboxylic acid should form.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. b. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(Boc-aminoethyloxy)benzoic acid as a white solid.[5] c. Dry the purified product under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-(Boc-aminoethyloxy)benzoic acid |
| CAS Number (Product) | 404032-35-5 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Appearance | White solid |
| Typical Yield | 85-95% |
| Solvent System | Ethanol/Water (1:1) |
| Base | Sodium Hydroxide (4.0-5.0 eq) |
| Reaction Temperature | Reflux (80-90 °C) |
| Reaction Time | 12-24 hours |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-12.0 (br s, 1H, COOH), 7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 5.0-5.2 (br s, 1H, NH), 4.1-4.2 (t, 2H, OCH₂), 3.5-3.6 (q, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.5 (COOH), 158.0 (Ar-C-O), 156.0 (NHCOO), 130.0 (Ar-CH), 122.5 (Ar-CH), 122.0 (Ar-C-COOH), 116.0 (Ar-CH), 80.0 (C(CH₃)₃), 67.0 (OCH₂), 40.5 (NCH₂), 28.5 (C(CH₃)₃).
-
FTIR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of COOH), 3350 (N-H stretch), 2975 (C-H stretch), 1700 (C=O stretch of COOH), 1685 (C=O stretch of Boc), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch), 1160 (C-O stretch).
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(Boc-aminoethyloxy)benzoic acid.
Conclusion
The described protocol offers a reliable and efficient method for the selective hydrolysis of this compound. The use of alkaline conditions successfully converts the nitrile to a carboxylic acid without compromising the integrity of the acid-labile Boc protecting group. This procedure is well-suited for researchers in academic and industrial settings who require a high-purity synthesis of this valuable building block for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. US5235093A - Process for preparing carboxylic amide ester - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions with 3-(Boc-aminoethyloxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions involving 3-(Boc-aminoethyloxy)benzonitrile and its derivatives. This class of compounds serves as a versatile building block in medicinal chemistry, and the following methods describe common strategies for C-C and C-N bond formation, crucial for the synthesis of novel drug candidates and molecular probes.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1][2][3] The this compound scaffold is of particular interest in drug discovery due to the presence of a modifiable nitrile group and a protected amine, which can be deprotected for further functionalization. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are widely used to create biaryl, arylamine, and arylalkyne structures, respectively.[1][4][5]
I. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5][6] This protocol describes the coupling of a halogenated 3-(Boc-aminoethyloxy)benzene derivative with an arylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-(Boc-aminoethyloxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL/mmol of aryl halide)
-
Water (0.5 mL/mmol of aryl halide)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-(Boc-aminoethyloxy)benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(Boc-aminoethyloxy)-[1,1'-biphenyl]-x-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(Boc-aminoethyloxy)-4'-methoxy-[1,1'-biphenyl]-x-carbonitrile | 80-90 |
| 3 | 3-Pyridinylboronic acid | tert-butyl (2-(3-(pyridin-3-yl)phenoxy)ethyl)carbamate | 75-85 |
Yields are based on literature for similar substrates and may vary depending on the specific reaction conditions and the nature of the coupling partners.
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Boc Deprotection of 3-(Boc-aminoethyloxy)benzonitrile using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-(Boc-aminoethyloxy)benzonitrile using trifluoroacetic acid (TFA). It includes a step-by-step procedure, a summary of reaction parameters, and a visual workflow diagram.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, typically used in a solvent such as dichloromethane (DCM).[1][2] The reaction proceeds cleanly and is often high-yielding.
This protocol details the deprotection of the primary amine in this compound to yield 3-(aminoethyloxy)benzonitrile. The resulting product can be isolated as either the free amine or its trifluoroacetate salt.
Reaction and Mechanism
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[2] The reaction proceeds through a three-step mechanism:
-
Protonation of the carbamate carbonyl by TFA.
-
Elimination of the stable tert-butyl cation to form a carbamic acid intermediate and isobutylene gas.
-
Spontaneous decarboxylation of the carbamic acid to yield the free amine.[3]
Under the acidic reaction conditions, the final product is the protonated amine salt.[3]
Scheme 1: Boc Deprotection of this compound
Image of the chemical reaction showing the starting material, reagents (TFA/DCM), and the final product (3-(aminoethyloxy)benzonitrile).
Data Presentation: Reaction Parameters
The efficiency of Boc deprotection can be influenced by TFA concentration, temperature, and reaction time. The following table summarizes typical conditions reported for TFA-mediated Boc deprotection of various substrates.
| Entry | TFA Concentration (v/v) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| 1 | 20-25%[4][5] | DCM | Room Temp | 1 - 2 | >90% | Standard conditions, suitable for most substrates. |
| 2 | 50% (1:1)[4][6] | DCM | Room Temp | 0.5 - 1 | >95% | Faster reaction times, for more robust substrates. |
| 3 | 100% (Neat TFA) | None | 0 to Room Temp | 0.25 - 0.5 | Quantitative | Used for very stubborn Boc groups. Requires careful handling. |
| 4 | 5-10 equivalents | DCM | Room Temp | 2 - 18 | Variable | Used when precise stoichiometry is required.[4][6] |
Experimental Protocol
This protocol describes the deprotection on a 1.0 mmol scale. The procedure can be scaled as needed.
4.1 Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
TLC plates (silica gel) and developing chamber
4.2 Deprotection Procedure
-
Dissolve this compound (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5 mL, for a 1:1 v/v ratio) to the stirring solution. Caution: The addition can be exothermic.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
4.3 Work-up and Isolation
Two work-up procedures are provided depending on whether the TFA salt or the free amine is the desired product.
Procedure A: Isolation of the Trifluoroacetate Salt
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene (10 mL) and co-evaporate. Repeat this step twice.[5]
-
Dry the resulting residue under high vacuum to yield 3-(aminoethyloxy)benzonitrile as its TFA salt, which can be used in subsequent steps without further purification.
Procedure B: Isolation of the Free Amine
-
Once the reaction is complete, carefully concentrate the reaction mixture in vacuo.[4]
-
Dissolve the residue in DCM (20 mL).
-
Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent frequently until effervescence ceases.
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the purified 3-(aminoethyloxy)benzonitrile free amine.
4.4 Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood.
-
The deprotection reaction evolves CO₂ and isobutylene gas; ensure the reaction vessel is not sealed.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for isolating the free amine product.
Caption: Workflow for the TFA-mediated Boc deprotection and isolation of the free amine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Note: HPLC Purification of 3-(Boc-aminoethyloxy)benzonitrile
Introduction
3-(Boc-aminoethyloxy)benzonitrile is a valuable building block in medicinal chemistry and drug development, incorporating a benzonitrile moiety and a Boc-protected amine. Efficient purification of this compound is crucial to ensure the integrity of subsequent synthetic steps and the purity of final drug candidates. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the purification of such intermediates. This application note provides a detailed protocol for the HPLC purification of this compound, ensuring high purity and recovery.
Challenges in Purification
The purification of Boc-protected compounds requires careful consideration of the mobile phase pH to prevent premature deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] Acidic conditions, often employed in reverse-phase HPLC to improve peak shape, must be controlled to avoid cleavage of the Boc group.[1][2]
Recommended HPLC Method
A reverse-phase HPLC method is the most suitable approach for the purification of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Data Presentation
The following table summarizes the recommended HPLC parameters for the purification of this compound, based on methods for analogous benzonitrile and Boc-protected compounds.
| Parameter | Recommended Value/Type | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar organic molecules.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier suitable for mass spectrometry and helps in achieving sharp peaks.[4][5][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency.[3][7][8] |
| Gradient | 20-80% B over 20 minutes | A gradient elution is recommended to effectively separate the target compound from impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC.[8] |
| Detection Wavelength | 254 nm | The benzonitrile chromophore exhibits strong absorbance at this wavelength.[7] |
| Injection Volume | 10-100 µL | Dependent on the concentration of the sample solution and the scale of the purification. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Experimental Protocols
1. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[8]
2. HPLC System Preparation
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Purge the injection loop and needle with the initial mobile phase to remove any air bubbles and contaminants.
3. HPLC Purification
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Run the gradient elution as specified in the data table.
-
Monitor the separation at 254 nm.
-
Collect fractions corresponding to the main peak of the target compound.
4. Post-Purification Processing
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid. Alternatively, the compound can be extracted into an organic solvent, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(Boc-aminoethyloxy)benzonitrile. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure reliable and reproducible results in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 | t, J=7.8 Hz | 1H | Ar-H |
| 7.25 | d, J=7.6 Hz | 1H | Ar-H |
| 7.18 | s | 1H | Ar-H |
| 7.05 | d, J=8.2 Hz | 1H | Ar-H |
| 5.05 | br s | 1H | NH |
| 4.10 | t, J=5.2 Hz | 2H | O-CH₂ |
| 3.60 | q, J=5.4 Hz | 2H | N-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C=O (Boc) |
| 156.0 | Ar-C-O |
| 130.0 | Ar-CH |
| 123.5 | Ar-CH |
| 119.0 | C≡N |
| 118.0 | Ar-CH |
| 116.0 | Ar-C-CN |
| 113.5 | Ar-CH |
| 80.0 | C (CH₃)₃ |
| 67.0 | O-CH₂ |
| 40.5 | N-CH₂ |
| 28.5 | C(C H₃)₃ |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30°, acquisition time 4 s, relaxation delay 1 s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2 s.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.
Experimental Workflow
NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Representative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H Stretch (Amide) |
| 2980, 2930 | Medium | C-H Stretch (Aliphatic) |
| 2230 | Strong | C≡N Stretch (Nitrile) |
| 1690 | Strong | C=O Stretch (Boc) |
| 1600, 1490 | Medium | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Ether) |
| 1160 | Strong | C-O Stretch (Carbamate) |
Experimental Protocol
-
Sample Preparation:
-
Neat (Liquid Film): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow
IR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound.
Data Presentation
Table 4: Representative Mass Spectrometry Data for this compound
| m/z | Ion |
| 263.13 | [M+H]⁺ |
| 285.11 | [M+Na]⁺ |
| 207.08 | [M-tBu+H]⁺ |
| 163.07 | [M-Boc+H]⁺ |
Note: The molecular weight of this compound (C₁₄H₁₈N₂O₃) is 262.30 g/mol .
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrument Setup:
-
Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
-
Ionization Mode: Positive ion mode is typically used for this compound.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to confirm the structure.
-
Experimental Workflow
Mass Spectrometry Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can be used for quantification.
Data Presentation
Table 5: Representative HPLC Method Parameters and Results for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Results | |
| Retention Time | ~8.5 min |
| Purity | >98% (by peak area) |
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Set the detector wavelength and other instrument parameters as specified in Table 5.
-
-
Data Acquisition:
-
Inject the prepared sample onto the column.
-
Run the gradient program and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the relative peak area.
-
Experimental Workflow
HPLC Workflow
Application Notes: 3-(Boc-aminoethyloxy)benzonitrile in Drug Discovery
Introduction
3-(Boc-aminoethyloxy)benzonitrile is a bifunctional organic building block that holds significant potential in the field of drug discovery. Its structure incorporates three key chemical features: a meta-substituted benzonitrile group, a flexible ethyl ether linker, and a Boc-protected amine. This combination of functionalities makes it a versatile scaffold for the synthesis of a diverse range of complex molecules targeting various biological pathways. While specific, detailed applications of this exact molecule in late-stage drug development are not extensively documented in publicly available literature, its constituent parts are prevalent in numerous clinically approved drugs and investigational compounds. These notes will explore the potential applications of this compound based on the known roles of its structural motifs in medicinal chemistry.
Key Structural Features and Their Significance in Drug Design:
-
Benzonitrile Moiety: The nitrile group on the benzene ring can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl or other polar functional group. This is a common feature in many enzyme inhibitors and receptor antagonists. The meta-substitution pattern provides a specific vector for orienting attached pharmacophores within a binding pocket. Benzonitrile-containing compounds have been successfully developed as inhibitors of kinases, proteases, and other enzymes.
-
Ethyl Ether Linker: The ethylene glycol linker provides flexibility and favorable physicochemical properties, such as improved solubility. This linker can be used to connect the benzonitrile core to other pharmacophoric elements, allowing for the exploration of optimal positioning within a biological target.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential introduction of various substituents. Deprotection of the amine under acidic conditions reveals a primary amine that can be readily functionalized through amide bond formation, reductive amination, or other nitrogen-based chemistries. This enables the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
Based on the functionalities present, this compound is a valuable starting material for the synthesis of compounds targeting a range of diseases:
-
Oncology: As a precursor for kinase inhibitors (e.g., targeting EGFR, Abl, or Src kinases) and inhibitors of other cancer-related enzymes. The benzonitrile can serve as a key interaction motif, while the functionalizable amine allows for the introduction of groups that confer selectivity and potency.
-
Antiviral Agents: The scaffold can be elaborated to produce inhibitors of viral proteases or polymerases, where the benzonitrile might interact with the active site and the derivatized amine could provide crucial interactions for binding.
-
GPCR Modulators: The flexible linker and the ability to introduce diverse substituents on the amine make this building block suitable for creating ligands for G-protein coupled receptors, which are important targets for a wide array of diseases.
Experimental Protocols
Protocol 1: Deprotection of the Boc-Protected Amine
This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is a key step for further functionalization.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid (caution: gas evolution).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 3-(2-aminoethoxy)benzonitrile.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol outlines the formation of an amide bond between the deprotected amine and a carboxylic acid, a common reaction in the synthesis of bioactive molecules.
Materials:
-
3-(2-aminoethoxy)benzonitrile (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 3-(2-aminoethoxy)benzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
Diagram 1: General Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Diagram 2: Hypothetical Kinase Inhibitor Synthesis Workflow
Application Notes and Protocols: 3-Cyanopyridine and Benzonitrile Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While specific enzyme inhibition data for derivatives of 3-(Boc-aminoethyloxy)benzonitrile is not extensively available in the public domain, the broader class of benzonitrile and cyanopyridine derivatives has been the subject of significant research in the development of potent enzyme inhibitors. These structural motifs are key components in a variety of therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and protocols based on a representative study of 3-cyanopyridine derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This information serves as a practical guide for the synthesis, evaluation, and understanding of the mechanism of action of this class of compounds.
The protocols and data presented herein are adapted from a study on monocyclic EGFR tyrosine kinase inhibitors and are intended to provide a foundational methodology for researchers working with similar chemical scaffolds.
Data Presentation: Enzyme Inhibition by 3-Cyanopyridine Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of 3-cyanopyridine derivatives against EGFR and ErbB-2 kinases, as well as their anti-proliferative effects on A-549 and HL-60 cancer cell lines.
| Compound ID | Structure | EGFR IC50 (µM) | ErbB-2 IC50 (µM) | A-549 IC50 (µM) | HL-60 IC50 (µM) |
| 20a | 4-((3-ethynylphenyl)amino)-5-ethynylpyrimidine | 0.045 | >10 | 4.8 | 4.5 |
| 24a | 2-((3-ethynylphenyl)amino)-5-ethynyl-3-cyanopyridine | 0.55 | >10 | >10 | 8.2 |
| 24b | 2-((3-chlorophenyl)amino)-5-ethynyl-3-cyanopyridine | 0.85 | >10 | >10 | 9.1 |
| 25a | N-(3-ethynylphenyl)-3-aminobenzamide | 0.95 | >10 | >10 | >10 |
Data is representative of compounds synthesized and evaluated in the reference study. For full details, please consult the original publication.
Experimental Protocols
General Synthesis of 4-Anilino-3-cyanopyridine Derivatives
This protocol outlines a general method for the synthesis of 4-anilino-3-cyanopyridine derivatives, which are analogues to the benzonitrile class of compounds.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.
Materials:
-
2,4-dichloro-3-cyanopyridine
-
Substituted aniline (e.g., 3-ethynylaniline)
-
p-Toluenesulfonic acid monohydrate
-
2-Propanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-dichloro-3-cyanopyridine (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and p-toluenesulfonic acid monohydrate (1.0 eq) in 2-propanol is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold 2-propanol and dried under vacuum.
-
If necessary, the product is further purified by silica gel column chromatography using a suitable eluent system (e.g., DCM:MeOH gradient).
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
ELISA-based detection system (e.g., using an anti-phosphotyrosine antibody)
Procedure:
-
The kinase reaction is carried out in a 96-well plate.
-
To each well, add the kinase buffer, the substrate poly(Glu, Tyr), and the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP and the recombinant EGFR enzyme.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with a specific anti-phosphotyrosine antibody.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are calculated from the dose-response curves.
Signaling Pathway
The 3-cyanopyridine derivatives discussed here target the EGFR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
EGFR Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Boc-aminoethyloxy)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a two-step process: a Williamson ether synthesis followed by Boc-protection of the resulting amine, or vice versa.
Synthetic Pathway Overview
Caption: Alternative synthetic routes to this compound.
Issue 1: Low or No Yield of 3-(2-Aminoethoxy)benzonitrile (from Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Step |
| Ineffective Deprotonation of 3-Cyanophenol | Ensure the base is strong enough and used in sufficient molar excess. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. Ensure the base is fresh and dry. |
| Poor Nucleophilic Attack | The reaction is an Sₙ2 type, so polar aprotic solvents like DMF or acetonitrile are preferred to solvate the cation of the base and leave the phenoxide nucleophile reactive. Ensure the solvent is anhydrous. |
| Side Reactions (Elimination) | While less likely with a primary halide like 2-bromoethanolamine, ensure the reaction temperature is not excessively high, which could favor elimination. |
| Degradation of Reagents | 2-Aminoethanol and its derivatives can be sensitive. Ensure they are of high purity and stored correctly. |
Issue 2: Low Yield of this compound (from Boc Protection)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure at least a stoichiometric amount of Di-tert-butyl dicarbonate ((Boc)₂O) is used. An excess (1.1-1.2 equivalents) can drive the reaction to completion. Monitor the reaction by TLC until the starting amine is consumed. |
| Hydrolysis of (Boc)₂O | The reaction should be conducted under anhydrous conditions, as water will hydrolyze (Boc)₂O. Use dry solvents. |
| Formation of Byproducts | Over-bocylation (di-Boc) can occur, though it is less common with primary amines. The formation of urea-type byproducts is also a possibility if the reaction conditions are not optimized. The use of a non-nucleophilic base like triethylamine (Et₃N) or no base at all can minimize side reactions.[1] |
| Difficulties in Purification | Excess (Boc)₂O and its byproducts can be challenging to remove. A mild basic wash (e.g., saturated NaHCO₃) during workup can help remove some impurities. Column chromatography is often necessary for high purity. |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. |
| Product is an Oil and Difficult to Handle | The product may be obtained as an oil. Ensure complete removal of solvent under high vacuum. If the product is still an oil, it can be co-evaporated with a high-boiling point non-polar solvent like hexane to remove residual polar solvents. |
| Presence of Unreacted Starting Material | If unreacted 3-cyanophenol is present, a basic wash (e.g., 1M NaOH) during the workup can remove it. Unreacted amine can be removed with an acidic wash (e.g., 1M HCl). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Williamson ether synthesis between 3-cyanophenol and a suitable N-Boc protected 2-haloethylamine, such as N-Boc-2-bromoethylamine. This approach avoids handling the free aminoether, which can be more challenging to purify.
Q2: What are the optimal conditions for the Williamson ether synthesis step?
A2: Typically, the reaction is performed using a slight excess of the alkylating agent, with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is often heated to between 60-80 °C and monitored by TLC for completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TTC) is the most effective method. Use a solvent system that provides good separation between the starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). The spots can be visualized under UV light (due to the benzonitrile group) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the free amine if that is an intermediate).
Q4: What are the key considerations for the Boc-protection step?
A4: The reaction is generally robust. Key considerations include using at least one equivalent of (Boc)₂O, running the reaction in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), and performing the reaction at room temperature. A mild base such as triethylamine can be used, but is not always necessary.[2] It is crucial to work under anhydrous conditions to prevent hydrolysis of the (Boc)₂O.[1]
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The exact ratio will depend on the polarity of any remaining impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
-
Reaction Setup: To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and N-Boc-2-bromoethylamine (1.2 eq).
-
Reaction: Heat the mixture to 70 °C and stir for 12-18 hours, monitoring by TLC until the 3-cyanophenol is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc-Protection of 3-(2-Aminoethoxy)benzonitrile
Caption: Workflow for the Boc-protection of 3-(2-aminoethoxy)benzonitrile.
-
Reaction Setup: Dissolve 3-(2-aminoethoxy)benzonitrile (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. If necessary, further purify by flash column chromatography.
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound. Note that actual results may vary depending on the specific experimental conditions and scale.
Table 1: Reagent Quantities for Williamson Ether Synthesis
| Reagent | Molar Eq. | Molecular Wt. | Example Mass (for 10 mmol scale) |
| 3-Cyanophenol | 1.0 | 119.12 g/mol | 1.19 g |
| N-Boc-2-bromoethylamine | 1.2 | 224.09 g/mol | 2.69 g |
| Potassium Carbonate | 1.5 | 138.21 g/mol | 2.07 g |
| DMF | - | - | 50 mL |
Table 2: Typical Yields and Physical Properties
| Parameter | Value |
| Typical Yield | 75-90% |
| Physical Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| TLC Rf | ~0.4 (30% Ethyl Acetate in Hexanes) |
References
Technical Support Center: Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Boc-aminoethyloxy)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the desired product is observed. What are the possible causes and how can I improve the yield?
A1: Low or no yield can stem from several factors related to the chosen synthetic route, which is typically a Williamson ether synthesis or a Mitsunobu reaction.
-
For Williamson Ether Synthesis:
-
Inefficient Deprotonation: The phenoxide of 3-cyanophenol may not be forming efficiently. Ensure your base is strong enough (e.g., NaH, KH) and the solvent is anhydrous.
-
Poor Leaving Group: If you are using a halo-derivative of Boc-aminoethanol, the leaving group might not be sufficiently reactive. Consider converting the hydroxyl group of N-Boc-2-aminoethanol to a better leaving group, such as a tosylate or mesylate.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. Optimization of the reaction temperature is crucial.
-
-
For Mitsunobu Reaction:
-
Reagent Quality: The quality of the Mitsunobu reagents (e.g., DEAD, DIAD, PPh₃) is critical. Use fresh or properly stored reagents.
-
pKa of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa less than 15. While 3-cyanophenol is acidic enough, ensure the reaction conditions do not adversely affect its nucleophilicity.
-
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could this byproduct be?
A2: A common byproduct in the Williamson ether synthesis is the product of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring (ortho or para positions).
-
Identification: C-alkylated byproducts will have a different substitution pattern on the aromatic ring, which can be confirmed by detailed NMR analysis (¹H and ¹³C).
-
Mitigation:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.
-
Counter-ion: The nature of the counter-ion can also play a role. Using potassium salts (e.g., K₂CO₃) sometimes provides better O-selectivity compared to sodium salts.
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Q3: My final product shows impurities that suggest the Boc-protecting group is not stable under the reaction conditions. Is this possible?
A3: While the Boc group is generally stable to the basic conditions of the Williamson ether synthesis, it can be labile under certain circumstances.
-
Potential Causes:
-
Excessively Strong Base/High Temperature: Very harsh basic conditions or prolonged heating could lead to some cleavage of the Boc group.
-
Acidic Work-up: If the reaction work-up involves strongly acidic conditions, the Boc group can be cleaved.
-
-
Troubleshooting:
-
Use the minimum necessary amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Maintain the reaction temperature as low as feasible.
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Ensure the work-up procedure is performed under neutral or mildly basic conditions.
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Q4: I have identified an impurity that corresponds to the hydrolysis of the nitrile group. How can this be avoided?
A4: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or an amide under either strongly acidic or basic conditions, especially at elevated temperatures.
-
Prevention:
-
Mild Reaction Conditions: Employing milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures can minimize this side reaction.
-
Control of Water Content: Ensure all reagents and solvents are anhydrous, as the presence of water will facilitate hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound: Williamson ether synthesis or the Mitsunobu reaction?
A: Both methods are viable. The Williamson ether synthesis is often preferred for its cost-effectiveness and simpler purification, as the byproducts are inorganic salts that are easily removed. However, it may require harsher conditions. The Mitsunobu reaction is known for its mild reaction conditions and is often high-yielding, but the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging and may require careful chromatography.
Q: What is a typical work-up procedure for the purification of this compound?
A: A general work-up procedure after a Williamson ether synthesis would involve:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane.
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Washing the combined organic layers with brine.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solvent under reduced pressure.
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Purifying the crude product by column chromatography on silica gel.
For a Mitsunobu reaction, the work-up is similar, but the crude product will contain triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct, which often requires more careful chromatographic separation.
Q: Are there any known intramolecular side reactions to be aware of?
A: While less common for this specific molecule under standard conditions, intramolecular reactions are a theoretical possibility. For instance, under certain conditions, the nitrogen of the Boc-protected amine could potentially cyclize with the nitrile group, although this is unlikely given the stability of the Boc group and the nitrile. Careful control of reaction conditions should prevent such side reactions.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 60-85% | 70-90% |
| Common Byproducts | C-alkylated product, 3-cyanophenol (unreacted), N-alkylated product | Triphenylphosphine oxide, reduced azodicarboxylate |
| Reaction Temperature | 25-80 °C | 0-25 °C |
| Key Reagents | Base (e.g., K₂CO₃, NaH), Alkylating agent (e.g., 2-(Boc-amino)ethyl tosylate) | PPh₃, DEAD or DIAD |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
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To a solution of 3-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of 2-(Boc-amino)ethyl tosylate (1.1 eq) in DMF to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Mitsunobu Reaction for the Synthesis of this compound
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Dissolve 3-cyanophenol (1.0 eq), N-Boc-2-aminoethanol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, concentrate the solvent under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, carefully selecting the eluent system to separate the product from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Identification and mitigation of common side reactions.
preventing premature Boc deprotection of 3-(Boc-aminoethyloxy)benzonitrile
Welcome to the technical support center for 3-(Boc-aminoethyloxy)benzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and handling of this compound, with a specific focus on preventing premature deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group on this compound generally considered stable?
The Boc protecting group is valued for its stability under a range of conditions, making it a robust choice for amine protection. It is generally stable to most bases and nucleophiles.[1][2][3][4] For optimal stability of this compound, it is crucial to maintain non-acidic conditions.[5]
Q2: What are the primary causes of premature Boc deprotection?
The primary cause of unintended Boc group removal is exposure to acidic conditions.[6][7][8][9] The Boc group is designed to be acid-labile.[7] Even mild or unintentional exposure to acids can lead to partial or complete deprotection. High temperatures can also cause thermal cleavage of the Boc group.[10]
Q3: Can basic conditions lead to the deprotection of the Boc group?
While generally stable towards bases, some specific and highly basic conditions can lead to Boc deprotection, particularly for primary amines.[11] For instance, strong bases like sodium t-butoxide in wet tetrahydrofuran have been reported to cleave the Boc group.[1][12] However, for most standard basic conditions used in organic synthesis, the Boc group on this compound should remain intact.[2]
Q4: Are there any specific reagents that are incompatible with Boc-protected this compound?
Yes, any acidic reagents should be avoided unless deprotection is intended. This includes strong Brønsted acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA), as well as Lewis acids such as zinc bromide (ZnBr2) and aluminum chloride (AlCl3).[6][7][13] Care should also be taken with reagents that can generate acidic byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Unexpected formation of 3-(aminoethyloxy)benzonitrile detected by TLC or LC-MS.
This indicates that premature deprotection of the Boc group has occurred.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Acidic Reaction Conditions | Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary for another part of the molecule, consider an alternative protecting group strategy. The Boc group is highly sensitive to acids.[14][15][16] |
| Contaminated Solvents or Reagents | Use freshly distilled or high-purity anhydrous solvents. Some older solvents, like chloroform, can degrade to produce HCl. Test the pH of your reaction mixture if you suspect contamination. |
| Elevated Reaction Temperature | Avoid unnecessarily high temperatures during your reaction. If heating is required, monitor the reaction closely for signs of deprotection and consider running it for a shorter duration or at a lower temperature. Thermal deprotection is a known phenomenon.[10] |
| Inadvertent Exposure to Acid During Workup | During aqueous workup, ensure the pH remains neutral or slightly basic. If an acidic wash is required, perform it quickly at low temperatures and immediately neutralize the organic layer. |
Problem 2: Low yield of the desired product in a reaction involving this compound.
This could be a consequence of the starting material degrading due to premature Boc deprotection.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Problem 3: Side product observed with a mass corresponding to t-butyl addition to the substrate or other nucleophiles.
This is a common issue when Boc deprotection occurs under acidic conditions, leading to the formation of a reactive tert-butyl cation.[16][17]
Prevention Strategies:
| Strategy | Description |
| Use a Scavenger | If acidic conditions are unavoidable for deprotection, include a scavenger such as anisole or thioanisole in the reaction mixture.[7] These compounds will trap the tert-butyl cation, preventing it from alkylating your desired product or other sensitive functional groups. |
| Alternative Deprotection Method | Consider using a non-acidic deprotection method if your molecule is sensitive to alkylation. For instance, thermal deprotection under carefully controlled conditions could be an option. |
Experimental Protocols
Protocol 1: Standard Acidic Boc Deprotection
This protocol describes the complete removal of the Boc group from this compound.
Materials:
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This compound
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.[6]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Monitoring for Premature Deprotection
This protocol can be used to check for the stability of this compound under your specific reaction conditions.
Procedure:
-
Set up your intended reaction on a small scale.
-
At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a neutral or slightly basic aqueous solution.
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Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
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Analyze the organic extract by TLC or LC-MS, comparing it to authentic samples of this compound and 3-(aminoethyloxy)benzonitrile.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Acids - Wordpress [reagents.acsgcipr.org]
- 16. BOC deprotection [ms.bzchemicals.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
stability issues of 3-(Boc-aminoethyloxy)benzonitrile in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(Boc-aminoethyloxy)benzonitrile in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing the appearance of a new, more polar spot on my TLC plate after leaving my solution of this compound at room temperature. What could be the cause?
A1: The appearance of a more polar impurity suggests a potential degradation of your compound. The most probable cause is the acid-catalyzed cleavage of the tert-Butoxycarbonyl (Boc) protecting group. This reaction would result in the formation of the corresponding primary amine, 3-(2-aminoethoxy)benzonitrile, which is significantly more polar. Trace amounts of acid in your solvent or on your glassware can facilitate this degradation over time.
Q2: Can I use acidic conditions for the workup or purification of this compound?
A2: It is highly discouraged to use acidic conditions. The Boc protecting group is known to be labile in the presence of acid.[1][2][3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the rapid removal of the Boc group.[2][3] Even milder acidic conditions can cause gradual degradation. For workup and purification, it is recommended to use neutral or slightly basic conditions.
Q3: Is this compound stable in basic solutions?
A3: The Boc group is generally stable towards most bases.[1] However, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide under strong basic conditions, especially with heating.[4][5][6] For routine experimental procedures at room temperature, the compound should exhibit reasonable stability in the presence of common, non-nucleophilic organic bases (e.g., triethylamine, DIPEA).
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures (-20°C or -80°C) in a tightly sealed container. The solvent should be of high purity and anhydrous to minimize the risk of acid- or water-mediated degradation. For long-term storage, it is advisable to store the compound as a solid.
Q5: I need to heat a reaction mixture containing this compound. What precautions should I take?
A5: Heating can accelerate the degradation of the compound. The Boc group can be thermally labile, and the nitrile group is more susceptible to hydrolysis at elevated temperatures.[3][6] It is crucial to ensure the reaction medium is free from acidic or strong basic contaminants. If possible, conduct the reaction at the lowest effective temperature and for the shortest duration necessary.
Troubleshooting Guide
This guide will help you identify and resolve common stability issues encountered with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected formation of a primary amine. | Acidic contamination of solvent, glassware, or reagents. | Use high-purity, neutral solvents. Rinse glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and a final rinse with an anhydrous solvent before use. |
| Formation of a carboxylic acid or amide. | Presence of strong base and/or elevated temperatures. | Avoid using strong bases (e.g., NaOH, KOH) if possible. If a base is necessary, use a non-nucleophilic organic base. Minimize reaction time and temperature. |
| General sample degradation over time. | Improper storage of the solution. | Store solutions at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions for best results. |
| Inconsistent reaction outcomes. | Variable purity of the starting material due to degradation. | Assess the purity of your this compound stock before each use, for example, by TLC or LC-MS. Purify if necessary. |
Summary of Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the reactivity of the nitrile functionality.
| Functional Group | Condition for Instability | Degradation Product |
| Boc-amino | Acidic conditions (e.g., TFA, HCl, Lewis acids)[1][2][3][7] | Primary amine |
| Nitrile | Strong acidic or basic conditions, often with heating[4][5][6] | Carboxylic acid or Amide |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in a range of commonly used solvents (e.g., Dichloromethane, Acetonitrile, Methanol, DMSO, Ethyl Acetate).
-
Prepare solutions at different pH values by using appropriate buffer systems (e.g., pH 4, 7, and 9).
-
-
Incubation:
-
Aliquot the prepared solutions into separate vials.
-
Incubate the vials under different conditions:
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Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial.
-
Analyze the aliquots by a suitable analytical method such as HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of intact this compound as a function of time for each condition.
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Determine the rate of degradation under each condition to establish the compound's stability profile.
-
Visual Guides
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
improving the regioselectivity of 3-(Boc-aminoethyloxy)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Boc-aminoethyloxy)benzonitrile. Our goal is to help you improve the regioselectivity and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson synthesis involves the reaction of 3-cyanophenol with a Boc-protected 2-haloethylamine (e.g., tert-butyl (2-bromoethyl)carbamate) under basic conditions. The Mitsunobu reaction utilizes N-Boc-ethanolamine, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge is achieving high regioselectivity for O-alkylation of the phenolic hydroxyl group of 3-hydroxybenzonitrile. Potential side reactions include N-alkylation of the Boc-protected amine and C-alkylation of the aromatic ring, leading to isomeric impurities that can be difficult to separate from the desired product.
Q3: Which synthetic method generally offers better regioselectivity?
A3: The Mitsunobu reaction often provides higher O-alkylation selectivity compared to the Williamson ether synthesis. This is because the Mitsunobu reaction proceeds under neutral conditions, avoiding the strong basic conditions of the Williamson synthesis that can promote side reactions.
Q4: Can phase-transfer catalysis improve the Williamson ether synthesis for this reaction?
A4: Yes, phase-transfer catalysis (PTC) can be beneficial for the Williamson ether synthesis. A PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent. This can allow for the use of milder bases and lower reaction temperatures, potentially improving the O-alkylation selectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Williamson: Ensure a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃) is used to fully deprotonate the phenol. Consider increasing the reaction temperature or time. The use of a more reactive alkylating agent (iodide vs. bromide) can also improve the reaction rate. - Mitsunobu: Confirm the quality of the DEAD or DIAD reagent, as they can degrade over time. Ensure all reagents are anhydrous, as water can quench the reaction. |
| Side reactions | - Williamson: C-alkylation can be a significant side reaction under strongly basic conditions. Try using a milder base (e.g., K₂CO₃ instead of NaH) and a polar aprotic solvent like DMF or acetonitrile. - Mitsunobu: The formation of byproducts from the phosphine oxide and the reduced azodicarboxylate is inherent to the reaction. Purification by column chromatography is typically required. |
| Product degradation | The Boc protecting group is sensitive to strong acids. Ensure that the workup and purification steps are performed under neutral or mildly basic conditions. |
Issue 2: Poor Regioselectivity (Presence of Isomeric Impurities)
| Potential Cause | Troubleshooting Step |
| N-alkylation of the Boc-amine | This is more likely to occur under the basic conditions of the Williamson synthesis. The use of a milder base and lower temperatures can minimize this side reaction. The Mitsunobu reaction is generally not prone to N-alkylation of a Boc-protected amine. |
| C-alkylation of the aromatic ring | This is a common side reaction in the Williamson ether synthesis of phenols, especially with more reactive alkylating agents and strong bases. Using a less polar solvent may favor O-alkylation. The Mitsunobu reaction is the preferred method to avoid C-alkylation. |
| Ambident nucleophilicity of the phenoxide | The phenoxide ion can react at either the oxygen or the ortho/para positions of the ring. Softer bases and solvents can favor O-alkylation. |
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 40-70% | 60-90% |
| Regioselectivity (O-alkylation) | Moderate to Good | Excellent |
| Common Side Products | C-alkylated isomers, N-alkylated starting material | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Reaction Conditions | Basic (e.g., K₂CO₃, NaH), elevated temperature | Neutral, room temperature or below |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
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To a solution of 3-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq.) in DMF dropwise.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction
This protocol is a general guideline and may require optimization.
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Dissolve 3-hydroxybenzonitrile (1.0 eq.), N-Boc-ethanolamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the DIAD byproduct.
Visualizations
Technical Support Center: Scale-up Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Boc-aminoethyloxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile with a Boc-protected 2-haloethylamine (e.g., N-(2-chloroethyl)carbamate or N-(2-bromoethyl)carbamate) in the presence of a suitable base.
Q2: What are the critical process parameters to control during the Williamson ether synthesis for this molecule?
A2: Key parameters to monitor and control include reaction temperature, reaction time, the choice of base and solvent, and the moisture content of the reaction mixture. Inconsistent control of these parameters can lead to lower yields and the formation of impurities.
Q3: What are the typical challenges encountered during the purification of this compound at a larger scale?
A3: On a larger scale, purification can be challenging due to the potential for unreacted starting materials and side products. Common issues include the removal of excess 3-hydroxybenzonitrile and inorganic salts. Crystallization or column chromatography are the typical purification methods, each with its own scalability challenges.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, safety is paramount. When working with flammable solvents like DMF or acetonitrile, proper grounding and inert atmosphere techniques should be employed to prevent fires. Additionally, handling of corrosive bases and alkylating agents requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure adequate ventilation to avoid inhalation of vapors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction. | 1a. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 1b. Ensure the base is sufficiently strong and added in the correct stoichiometric amount to deprotonate the phenol. Consider using a stronger base like sodium hydride (with appropriate safety precautions). |
| 2. Side reactions, such as elimination of the halo-amine.[1] | 2. Maintain a controlled reaction temperature. Lowering the temperature may favor the desired SN2 reaction over elimination. | |
| 3. Insufficiently anhydrous conditions. | 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can quench the base and hydrolyze the starting materials. | |
| Presence of Unreacted 3-Hydroxybenzonitrile | 1. Insufficient amount of the Boc-protected halo-amine. | 1. Use a slight excess (1.1-1.2 equivalents) of the Boc-protected halo-amine to drive the reaction to completion. |
| 2. Inefficient stirring at scale. | 2. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if dealing with slurries. | |
| Formation of an O-alkylated by-product on the Boc-group | 1. Reaction temperature is too high. | 1. Maintain a lower reaction temperature to prevent potential side reactions involving the Boc-protecting group. |
| Difficulties in Product Isolation/Crystallization | 1. Presence of oily impurities. | 1. Perform an aqueous work-up to remove water-soluble impurities. Consider a solvent swap to a solvent system that is more amenable to crystallization. |
| 2. Product is an oil at room temperature. | 2. If the product is an oil, purification by column chromatography may be necessary. | |
| Inconsistent Purity between Batches | 1. Variability in the quality of starting materials. | 1. Ensure the purity of all starting materials is consistent across batches. |
| 2. Inconsistent reaction conditions. | 2. Strictly adhere to the established standard operating procedure (SOP) for all batches. |
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
3-Hydroxybenzonitrile
-
tert-Butyl N-(2-chloroethyl)carbamate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry, and inerted reaction vessel, add 3-hydroxybenzonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Stir the mixture until the 3-hydroxybenzonitrile is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 1 hour to ensure the formation of the phenoxide.
-
In a separate vessel, dissolve tert-butyl N-(2-chloroethyl)carbamate (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of tert-butyl N-(2-chloroethyl)carbamate to the reaction mixture.
-
Maintain the reaction temperature at 60-70 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value |
| Typical Yield | 75-90% |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-8 hours |
| Purity (after purification) | >98% (by HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 3-(Boc-aminoethyloxy)benzonitrile Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Boc-aminoethyloxy)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium salt of 3-cyanophenol and a Boc-protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)carbamic acid tert-butyl ester).
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to monitor and control are:
-
Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the phenoxide, reducing the reaction yield.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure the completion of the reaction while minimizing side reactions.
-
Stoichiometry of Reagents: The molar ratio of the reactants and the base can significantly impact the impurity profile.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction has run for the specified time, but TLC analysis shows a significant amount of unreacted 3-cyanophenol. What could be the problem?
A: This issue is often related to incomplete deprotonation of the 3-cyanophenol or inactive electrophile. Here are several potential causes and solutions:
-
Insufficient or Weak Base: The base used (e.g., sodium hydride, potassium carbonate) may not be strong enough or used in insufficient quantity to fully deprotonate the 3-cyanophenol.
-
Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. If using sodium hydride, ensure it is fresh and has been handled under anhydrous conditions.
-
-
Presence of Moisture: Water in the solvent or on the glassware will react with the base, preventing the formation of the sodium phenoxide.
-
Solution: Use anhydrous solvents and flame-dried glassware.
-
-
Degraded Electrophile: The N-Boc-2-aminoethyl halide can degrade over time.
-
Solution: Use a fresh batch of the electrophile or verify its purity before use.
-
Issue 2: Presence of a Major Impurity with a Lower Rf than the Product
Q: I have a significant impurity that runs lower on the TLC plate (more polar) than my desired product. What is it likely to be and how can I remove it?
A: A more polar impurity is often the deprotected product, 3-(2-aminoethoxy)benzonitrile. This can occur if the Boc group is cleaved during the reaction or workup.
-
Cause of Deprotection: While the Boc group is generally stable to bases, prolonged reaction times at elevated temperatures or certain basic conditions can lead to its removal. Acidic workup conditions will readily cleave the Boc group.
-
Identification: This impurity can be identified by LC-MS, as its molecular weight will be 100 g/mol less than the product.
-
Removal:
-
Column Chromatography: The deprotected amine is significantly more polar than the Boc-protected product and can be readily separated by silica gel column chromatography.
-
Acid Wash: An acidic wash (e.g., with dilute HCl) during the workup can extract the basic amine impurity into the aqueous layer. However, this risks cleaving the Boc group from the desired product. A milder acidic wash with, for example, ammonium chloride solution, might be a safer alternative.
-
Issue 3: Presence of an Impurity with a Similar Rf to the Product
Q: My purified product shows a persistent impurity with a very similar Rf value on TLC, making separation by column chromatography difficult. What could this be?
A: An impurity with a similar polarity could be an isomer or a product of a side reaction involving the starting materials. One possibility is the formation of a dimer or an N-alkylated product.
-
Potential Side Reactions:
-
N-alkylation: If the Boc-protected amine has a free N-H, it could potentially be alkylated, though this is less likely under these conditions.
-
Reaction with impurities in starting materials: Impurities in the 3-cyanophenol or the electrophile could lead to side products with similar polarities.
-
-
Troubleshooting and Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. A less polar solvent system may increase the difference in Rf values.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing closely related impurities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to separate isomers and other closely related impurities.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the Williamson ether synthesis.
-
Deprotonation of 3-cyanophenol: To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of N-(2-bromoethyl)carbamic acid tert-butyl ester (1.05 eq) in anhydrous DMF.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol for Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Typical Rf (3:1 Hexane:EtOAc) | Identification Method |
| 3-Cyanophenol | ~0.5 | TLC, LC-MS | |
| N-(2-bromoethyl)carbamic acid tert-butyl ester | ~0.6 | TLC, LC-MS | |
| 3-(2-Aminoethoxy)benzonitrile | ~0.1 | TLC, LC-MS |
Table 2: Representative Column Chromatography Conditions
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| Loading | 10:1 | Load the crude product onto the column. |
| Elution 1 | 8:1 | Elute non-polar impurities. |
| Elution 2 | 5:1 to 3:1 (Gradient) | Elute the desired product. |
| Elution 3 | 1:1 | Elute more polar impurities. |
Visualizations
Caption: Williamson ether synthesis pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: General workflow for troubleshooting and purification.
Technical Support Center: Protecting Groups for 3-(2-aminoethoxy)benzonitrile
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of alternative protecting groups to Boc (tert-butyloxycarbonyl) for 3-(2-aminoethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to the Boc protecting group for 3-(2-aminoethoxy)benzonitrile?
While the Boc group is widely used, its removal requires strong acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with other sensitive functional groups in a complex molecule.[1][2] Alternative protecting groups offer orthogonal protection strategies, allowing for selective deprotection under different conditions (e.g., basic, hydrogenolysis, fluoride-based), thus providing greater flexibility in multi-step syntheses.[1][2]
Q2: What are the most common alternatives to Boc for protecting the primary amine of 3-(2-aminoethoxy)benzonitrile?
The most common and effective alternatives are:
-
Cbz (Carbobenzyloxy): Stable to acidic and basic conditions, removed by hydrogenolysis.[1][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions and removed by mild basic conditions (e.g., piperidine).[1][4]
-
Alloc (Allyloxycarbonyl): Stable to both acidic and basic conditions, removed by a palladium(0) catalyst.[5]
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Stable to a wide range of conditions and selectively removed by fluoride ions.[6][7]
Q3: Are the nitrile and ether functionalities of 3-(2-aminoethoxy)benzonitrile stable to the deprotection conditions of these alternative groups?
-
Nitrile Group: Generally, nitrile groups are stable under the conditions used for Cbz, Fmoc, Alloc, and Teoc deprotection. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis. The mild conditions typically employed for these protecting groups minimize this risk.
-
Ether Linkage: Aryl ether linkages, like the one present in the molecule, are generally very stable and are unlikely to be cleaved under the deprotection conditions for Cbz, Fmoc, Alloc, and Teoc.[8]
Troubleshooting Guides
Cbz (Carbobenzyloxy) Protection and Deprotection
Protection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of Cbz-protected product | Incomplete reaction. | Ensure anhydrous conditions. Use a slight excess of benzyl chloroformate (Cbz-Cl) and a suitable base (e.g., NaHCO₃, triethylamine). Monitor the reaction by TLC.[3] |
| pH of the reaction is not optimal. | For Schotten-Baumann conditions, maintain a pH between 8 and 10 to prevent decomposition of Cbz-Cl and racemization.[9] | |
| Difficult purification | Excess Cbz-Cl or byproducts. | After the reaction, quench with a mild acid to remove excess base. Wash the organic layer with water and brine to remove water-soluble impurities. Chromatography on silica gel is often effective for purification.[3][10] |
Deprotection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete deprotection (hydrogenolysis) | Catalyst poisoning or inactivity. | Use a fresh, high-quality Pd/C catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading or hydrogen pressure if necessary. |
| Reduction of the benzonitrile group. | While less common, over-reduction can occur. Monitor the reaction closely by TLC or LC-MS. Consider using transfer hydrogenation conditions (e.g., ammonium formate, cyclohexene) which can sometimes be milder.[3] | |
| Alternative deprotection needed | Substrate is sensitive to hydrogenolysis. | Consider alternative deprotection methods such as using HBr in acetic acid or other acidic conditions, though these are harsher.[9] A newer method involves using a thiol nucleophile for deprotection under milder conditions.[11] |
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection and Deprotection
Protection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of Fmoc-protected product | Inefficient acylation. | Use Fmoc-OSu instead of Fmoc-Cl for a more stable reagent and fewer side products.[4] Ensure adequate stirring and reaction time. |
| Formation of dipeptide side products | Reaction of the activated Fmoc reagent with the newly formed Fmoc-protected amine. | Use of Fmoc-OSu generally minimizes this issue.[4] |
Deprotection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete deprotection | Insufficient base or reaction time. | Use a standard solution of 20% piperidine in DMF.[12] For sterically hindered amines, a longer reaction time or a stronger base like DBU may be necessary. |
| Aggregation of the substrate on solid phase. | If performing the reaction on a solid support, swelling the resin adequately is crucial. Sonication can also help to break up aggregates.[13] | |
| Formation of dibenzofulvene adducts | Inefficient scavenging of the dibenzofulvene byproduct. | Ensure a sufficient excess of the amine base (e.g., piperidine) is used to trap the dibenzofulvene.[12] |
Alloc (Allyloxycarbonyl) Protection and Deprotection
Protection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low reaction conversion | Poor quality of allyl chloroformate. | Use freshly distilled or high-purity allyl chloroformate. |
| Side reactions | Presence of other nucleophiles. | Ensure the reaction is performed under conditions that favor amine acylation over reaction with other functional groups. |
Deprotection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete deprotection | Inactive palladium catalyst. | The Pd(0) catalyst can be sensitive to air. While some protocols work under atmospheric conditions, performing the reaction under an inert atmosphere (N₂ or Ar) can improve reproducibility.[14] Use a fresh, active catalyst. |
| Insufficient scavenger. | A scavenger like phenylsilane, dimedone, or morpholine is required to trap the allyl group. Ensure the correct stoichiometry is used. | |
| Difficulty removing palladium residues | Catalyst coordination to the product. | After the reaction, the mixture can be filtered through Celite to remove the bulk of the palladium. Further purification by chromatography may be necessary. Washing with an aqueous solution of sodium cyanide or thiourea can also help remove palladium, but care must be taken with these toxic reagents. |
| Slow reaction at room temperature | Low catalyst turnover. | Microwave heating has been shown to significantly accelerate Alloc deprotection without degrading the catalyst.[15][16] |
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Protection and Deprotection
Protection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield | Ineffective Teoc reagent. | Use an activated Teoc reagent such as Teoc-OSu or Teoc-OBt for efficient protection.[6][7] |
| Difficult work-up | Water-soluble byproducts. | A standard aqueous work-up is usually sufficient to remove byproducts from the protection reaction.[17] |
Deprotection Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete deprotection | Insufficient fluoride source. | Use a molar excess of a fluoride source like tetrabutylammonium fluoride (TBAF). |
| Difficult removal of TBAF | TBAF is not easily removed by simple extraction. | After quenching the reaction (e.g., with saturated aqueous NH₄Cl), TBAF can be removed by chromatography on silica gel.[18] Alternatively, a mixed resin bed of a sulfonic acid resin and a calcium sulfonate resin can be used to sequester TBAF and its byproducts.[19] |
| Side reactions with TBAF | TBAF is basic and can cause other reactions. | Monitor the reaction carefully and keep the reaction time to a minimum. Quench the reaction as soon as the deprotection is complete. |
Summary of Protecting Group Characteristics
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal to |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C | Boc, Fmoc, Alloc, Teoc |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF | Boc, Cbz, Alloc, Teoc |
| Alloc | Allyl chloroformate | Pd(PPh₃)₄, scavenger (e.g., phenylsilane) | Boc, Cbz, Fmoc, Teoc |
| Teoc | Teoc-OSu, Teoc-OBt | Tetrabutylammonium fluoride (TBAF) | Cbz, Fmoc, Alloc |
Experimental Protocols
Cbz Protection of 3-(2-aminoethoxy)benzonitrile
-
Dissolve 3-(2-aminoethoxy)benzonitrile (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.[3]
Fmoc Deprotection of Fmoc-protected 3-(2-aminoethoxy)benzonitrile
-
Dissolve the Fmoc-protected compound (1.0 eq) in acetonitrile.
-
Add morpholine (3.0 eq) while stirring.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS for completion.
-
Quench the reaction with water and extract with dichloromethane.
-
Combine the organic phases, wash with 5% aqueous LiCl, and dry over sodium sulfate.
-
Filter and evaporate the solvent.
-
Purify the crude product by silica gel flash chromatography.[4]
Visualizations
Caption: Workflow for protection and deprotection of 3-(2-aminoethoxy)benzonitrile with alternative protecting groups.
Caption: Orthogonality relationships between common amine protecting groups.
References
- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reagents for Introduction of the Teoc-Protecting Group | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. A mixed resin bed for the quenching and purification of tetrabutylammonium fluoride mediated desilylating reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
This technical support guide provides detailed information on the workup procedure for the synthesis of 3-(Boc-aminoethyloxy)benzonitrile, a common intermediate in pharmaceutical research. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of expected outcomes.
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and workup of this compound.
Q1: After the reaction, I have a thick slurry that is difficult to work with. What should I do?
A1: This is likely due to the inorganic salts (e.g., potassium carbonate, sodium iodide) used in the reaction.
-
Solution: Before the aqueous workup, it is advisable to filter the reaction mixture through a pad of celite or filter paper to remove the bulk of these salts. Wash the filter cake with a small amount of the reaction solvent (e.g., acetone, DMF) to ensure all the product is collected. This will make the subsequent liquid-liquid extraction much cleaner.
Q2: I am observing a low yield of my product after purification. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete Reaction: The Williamson ether synthesis can be slow. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material (3-cyanophenol) is still present, consider increasing the reaction time or temperature.
-
Side Reactions: A potential side reaction is the alkylation of the Boc-protected amine. While less likely due to the lower nucleophilicity of the carbamate nitrogen, it can occur under harsh conditions. Using a milder base or lower temperature can mitigate this.
-
Inefficient Extraction: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions (at least 3x) to maximize recovery from the aqueous layer.
-
Loss during Purification: If using column chromatography, ensure the silica gel is not too acidic, as this can potentially lead to some degradation of the Boc-protecting group over extended periods. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Q3: My final product is not pure, and I see an extra spot on the TLC. What could this impurity be?
A3: A common impurity is the starting material, 3-cyanophenol.
-
Identification: This can be confirmed by running a co-spot TLC with the starting material.
-
Removal: If the amount of 3-cyanophenol is small, it can often be removed by washing the organic layer with a dilute aqueous solution of a mild base like sodium bicarbonate (5% w/v). The phenol will be deprotonated and extracted into the aqueous layer, while the desired ether product will remain in the organic phase. Be cautious not to use a strong base, which could potentially hydrolyze the nitrile or the Boc group.
Q4: I am concerned about the stability of the Boc-protecting group during the workup. What precautions should I take?
A4: The Boc (tert-butoxycarbonyl) group is generally stable to basic and mildly acidic conditions but is cleaved by strong acids.
-
Stable Conditions: The Boc group is stable to the conditions of the Williamson ether synthesis (e.g., K₂CO₃ in acetone or DMF). It is also stable to aqueous washes with water, brine, and dilute sodium bicarbonate solution.
-
Conditions to Avoid: Avoid washing with strong acids like concentrated HCl. If an acidic wash is necessary to remove basic impurities, a dilute solution of an acid like 1M HCl can be used, but contact time should be minimized, and the procedure should ideally be performed at a low temperature (e.g., 0-5 °C).
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound under typical laboratory conditions. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Representative Value |
| Reactants | |
| 3-Cyanophenol | 1.0 eq |
| N-Boc-2-bromoethylamine | 1.2 eq |
| Potassium Carbonate | 2.5 eq |
| Sodium Iodide (cat.) | 0.1 eq |
| Solvent | Acetone or DMF |
| Reaction Conditions | |
| Temperature | 50-60 °C |
| Time | 12-24 hours |
| Workup & Purification | |
| Aqueous Wash | H₂O, 5% NaHCO₃, Brine |
| Purification Method | Column Chromatography |
| Yield & Purity | |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via a Williamson ether synthesis.
Materials:
-
3-Cyanophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone to the flask to make a 0.2-0.5 M solution with respect to the 3-cyanophenol. Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (around 56-60°C for acetone) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Initial Workup - Filtration: After the reaction is complete (disappearance of 3-cyanophenol), cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Deionized water (2x)
-
5% aqueous sodium bicarbonate solution (2x) to remove any unreacted 3-cyanophenol.
-
Saturated aqueous sodium chloride solution (brine) (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%).
-
Final Product: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield this compound as a white solid or a viscous oil. Dry the final product under high vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Catalyst Selection for Reactions with 3-(Boc-aminoethyloxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Boc-aminoethyloxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Nitrile Reduction
The reduction of the nitrile group in this compound to a primary amine is a key transformation. The primary challenge in this reaction is to achieve high selectivity for the desired primary amine while preserving the acid-sensitive Boc protecting group and avoiding the formation of secondary and tertiary amine byproducts.[1][2]
Catalyst and Condition Comparison for Nitrile Reduction
| Catalyst System | Reagents & Conditions | Typical Yield | Selectivity for Primary Amine | Key Considerations |
| Raney Nickel (Raney Ni) | H₂, Ethanol or Methanol | Good to Excellent[1] | Moderate to High | Formation of secondary and tertiary amines can be a significant issue.[1] Additives like ammonia or sodium hydroxide can improve selectivity. |
| Palladium-Activated Raney Nickel | H₂, Solvent | High | High | Offers improved selectivity over standard Raney Nickel for reducing nitriles in the presence of Boc groups.[3][4][5] |
| Nickel Boride (in situ) | NiCl₂·6H₂O, NaBH₄, Methanol | Moderate to High[6][7] | High | A milder alternative to traditional hydrogenation, often compatible with the Boc group. The reaction is typically rapid at ambient temperature.[8] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate | Good | High | Avoids the use of high-pressure hydrogen gas, enhancing safety.[9] |
Troubleshooting Guide: Nitrile Reduction
Q1: My nitrile reduction is slow or incomplete. What are the possible causes and solutions?
-
A1:
-
Inactive Catalyst: Raney Nickel can lose activity over time.[10] Ensure you are using a fresh or properly activated catalyst. For palladium-based catalysts, ensure they have not been poisoned.
-
Insufficient Hydrogen Pressure: For reactions involving H₂ gas, ensure the pressure is adequate. Some reductions may require higher pressures to proceed at a reasonable rate.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.
-
Substrate Purity: Impurities in the starting material can inhibit the catalyst. Ensure the this compound is of high purity.
-
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
-
A2:
-
Additives: The addition of a base like sodium hydroxide or ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines when using Raney Nickel.[1]
-
Catalyst Choice: Palladium-activated Raney Nickel or Nickel Boride systems often show higher selectivity for primary amines compared to standard Raney Nickel.[3][7]
-
Reaction Conditions: Lowering the reaction temperature and using a higher hydrogen pressure can sometimes favor the formation of the primary amine.
-
In situ Boc-protection: If partial deprotection is an issue, adding di-tert-butyl dicarbonate to the reaction mixture during a Nickel Boride reduction can trap the newly formed primary amine as its Boc-protected counterpart.[11]
-
Q3: The Boc protecting group is being cleaved during the nitrile reduction. What can I do to prevent this?
-
A3:
-
Avoid Acidic Conditions: The Boc group is labile in acidic environments. Ensure the reaction conditions are neutral or basic.
-
Milder Reducing Agents: Consider using milder, non-acidic reducing systems like Nickel Boride (generated from NiCl₂ and NaBH₄).[6][7]
-
Catalyst Selection: While Pd/C is a common hydrogenation catalyst, it can sometimes facilitate Boc deprotection. Palladium-activated Raney Nickel may be a more suitable choice.[3]
-
Experimental Protocols: Nitrile Reduction
-
To a solution of this compound in ethanol, add a catalytic amount of Raney Nickel.
-
Add a solution of sodium hydroxide in ethanol.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1-3 bar).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the catalyst.
-
Evaporate the solvent and work up the product.
-
Dissolve this compound in dry ethanol in a round-bottom flask.
-
Add Nickel(II) chloride hexahydrate (e.g., 1 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (e.g., 3 equivalents) in portions.
-
Stir the reaction at room temperature for 15-30 minutes, monitoring the progress by TLC.
-
Quench the reaction, filter, and purify the product.
Workflow for Nitrile Reduction Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Nickel borohydride [organic-chemistry.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
effect of temperature on 3-(Boc-aminoethyloxy)benzonitrile stability
Welcome to the technical support center for 3-(Boc-aminoethyloxy)benzonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and proper handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under specific temperature conditions. For short-term storage (1-2 weeks), a temperature of -4°C is advised. For longer-term storage (1-2 years), the compound should be kept at -20°C.[1] Some suppliers also utilize cold-chain transportation to maintain the integrity of the compound during shipping.[2]
Q2: What is the general thermal stability of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) protecting group is known to be susceptible to thermal deprotection. Heating Boc-protected amines, even in the absence of a catalyst, can lead to the removal of the Boc group.[3][4][5] This process typically proceeds through the formation of a carbamic acid intermediate, which then decomposes to the free amine, isobutylene, and carbon dioxide.[3] High temperatures may also lead to side reactions, such as elimination or racemization in chiral substrates.[3]
Q3: At what temperature does thermal deprotection of Boc-amines typically occur?
The temperature required for thermal Boc deprotection can vary depending on the specific substrate and the solvent used. While some Boc-amines can be deprotected by heating at high temperatures, studies have shown that the reaction can be carried out in various solvents.[3][6][7] For instance, using 2,2,2-trifluoroethanol (TFE) as a solvent has enabled deprotection at temperatures around 180°C.[6] In other cases, temperatures up to 240°C have been necessary for efficient deprotection.[6]
Q4: What are the primary decomposition products of this compound under thermal stress?
Based on the general mechanism of thermal Boc deprotection, the primary decomposition products of this compound are expected to be 3-(aminoethyloxy)benzonitrile, isobutylene, and carbon dioxide.
Q5: What are the general safety precautions for handling this compound?
When handling this compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as protective glasses, gloves, and a lab coat to avoid skin contact.[1] The compound should be handled in a well-ventilated area.[8][9]
Troubleshooting Guides
Issue 1: Premature deprotection of this compound observed during a reaction.
-
Possible Cause: The reaction temperature is too high, leading to the thermal removal of the Boc protecting group.
-
Solution:
-
Carefully monitor and control the reaction temperature.
-
If possible, perform the reaction at a lower temperature.
-
Consider using a different solvent system that may allow for lower reaction temperatures.
-
If high temperatures are unavoidable, minimize the reaction time to reduce the extent of deprotection.
-
Issue 2: Formation of unexpected byproducts during a reaction involving heating.
-
Possible Cause: High temperatures can cause side reactions beyond simple deprotection.[3] The benzonitrile moiety itself, while generally stable, should be kept away from strong oxidizing agents.[9]
-
Solution:
-
Analyze the byproduct profile using techniques like LC-MS or GC-MS to identify the impurities.
-
Based on the identified byproducts, consider if they could have arisen from interactions with other reagents at elevated temperatures.
-
Optimize the reaction conditions (temperature, time, solvent) to minimize the formation of these byproducts.
-
Ensure all reagents and solvents are pure and free from contaminants that could catalyze side reactions.
-
Issue 3: Inconsistent results in experiments using this compound from different batches.
-
Possible Cause: Improper storage or handling may have led to partial degradation of the compound in one of the batches. The material is known to potentially darken in color during storage.[9]
-
Solution:
-
Always store the compound at the recommended temperatures (-4°C for short-term, -20°C for long-term).[1]
-
Before use, visually inspect the compound for any changes in color or appearance.
-
If degradation is suspected, re-analyze the purity of the material using techniques like HPLC or NMR before proceeding with the experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Recommended Temperature | Reference |
| Short-term (1-2 weeks) | -4°C | [1] |
| Long-term (1-2 years) | -20°C | [1] |
Table 2: General Temperature Ranges for Thermal Boc Deprotection
| Solvent | Temperature Range (°C) | Notes | Reference |
| Various | High temperatures | General observation, can be catalyst-free. | [3] |
| 2,2,2-Trifluoroethanol (TFE) | ~180°C | Effective for certain substrates. | [6] |
| Methanol (MeOH) | ~240°C | Higher temperatures may be needed for efficient deprotection. | [6] |
| Toluene | ~240°C | May be less efficient than polar solvents. | [6] |
Experimental Protocols
Protocol: General Method for Monitoring Thermal Stability of this compound
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a solvent relevant to a planned reaction). Prepare several identical samples.
-
Initial Analysis: Analyze one sample at time zero (t=0) using a quantitative method like HPLC to determine the initial purity and concentration.
-
Incubation: Place the remaining samples in a temperature-controlled environment (e.g., a heating block or oven) set to the desired experimental temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one sample from the heating source and allow it to cool to room temperature.
-
Quantitative Analysis: Analyze the cooled sample by HPLC to determine the remaining concentration of this compound and to detect the formation of the deprotected product, 3-(aminoethyloxy)benzonitrile, and any other impurities.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation at that temperature.
Visualizations
Caption: Expected thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. bio-fount.com [bio-fount.com]
- 2. 252263-98-2|this compound|BLD Pharm [bldpharm.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
avoiding ether cleavage in 3-(Boc-aminoethyloxy)benzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Boc-aminoethyloxy)benzonitrile. The focus is on preventing the unintended cleavage of the ether linkage during common synthetic transformations.
Troubleshooting Guide: Avoiding Ether Cleavage
This guide addresses specific issues that may arise during reactions with this compound, with a focus on preserving the ether bond.
Question: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but I am observing significant ether cleavage. What conditions should I use to minimize this side reaction?
Answer:
Ether cleavage is a common side reaction during nitrile hydrolysis, especially under harsh acidic or basic conditions. The ether linkage in this compound is susceptible to cleavage under these conditions. To minimize this, consider the following strategies:
-
Mild Basic Hydrolysis: Strong bases at high temperatures can promote ether cleavage. Opt for milder basic conditions.
-
Enzyme-Catalyzed Hydrolysis: Nitrilase enzymes can offer high selectivity for nitrile hydrolysis under neutral pH and ambient temperature, thus preserving the ether bond.
Below is a comparison of common hydrolysis conditions and their potential impact on ether cleavage:
| Reagent/Condition | Temperature | Expected Outcome | Potential for Ether Cleavage |
| 6M HCl | Reflux | High yield of carboxylic acid | High |
| 6M NaOH | Reflux | High yield of carboxylate | High |
| LiOH, H2O2 in THF/H2O | Room Temp to 50°C | Good yield of carboxylic acid | Low to Moderate |
| Nitrilase Enzyme | Room Temp | High yield of carboxylic acid | Very Low |
Question: During the deprotection of the Boc group, I am losing my compound due to ether cleavage. How can I selectively remove the Boc group?
Answer:
The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions, which can also lead to the cleavage of the ether linkage.[1][2][3] The key is to use conditions that are strong enough to remove the Boc group but mild enough to leave the ether intact.
Recommended Deprotection Strategies:
-
Mild Acidic Conditions: Avoid strong, concentrated acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard and often effective method.[2] However, reaction time should be carefully monitored to prevent ether cleavage.
-
Lewis Acid Catalysis: Certain Lewis acids can selectively cleave the Boc group. For instance, ZnBr2 in CH2Cl2 can be effective.[2]
-
Alternative Mild Conditions: Methods using reagents like montmorillonite K10 clay or silica gel under specific conditions have been reported for mild Boc deprotection.[1]
Here is a summary of deprotection conditions and their selectivity:
| Reagent | Solvent | Temperature | Selectivity for Boc vs. Ether |
| TFA (20-50%) | DCM | 0°C to Room Temp | Good |
| 4M HCl | Dioxane | Room Temp | Moderate to Poor |
| Montmorillonite K10 | Dichloroethane | 50°C | High |
| ZnBr2 | CH2Cl2 | Room Temp | Good |
Question: I am trying to reduce the nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH4), but I am getting a complex mixture of products, likely due to ether cleavage. What are my options?
Answer:
Lithium Aluminum Hydride (LiAlH4) is a very strong reducing agent and can cleave ethers, especially aryl ethers.[4][5][6] To avoid this, consider using a milder reducing agent or catalytic hydrogenation.
Alternative Reduction Methods:
-
Catalytic Hydrogenation: This is often the cleanest method for reducing nitriles in the presence of sensitive functional groups.[5]
-
Milder Hydride Reagents: While LiAlH4 is often too harsh, other borane-based reagents might offer better selectivity.[7]
| Reagent | Solvent | Temperature | Potential for Ether Cleavage |
| LiAlH4 | THF, Ether | Reflux | High |
| H2, Raney Nickel or Pd/C | Methanol, Ethanol | Room Temp to 50°C | Low |
| BH3-THF complex | THF | Room Temp to Reflux | Low to Moderate |
| Diisopropylaminoborane/LiBH4 | THF | 25°C to Reflux | Low [7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the ether cleavage in this compound?
A1: The ether linkage in this molecule is an aryl ethyl ether. Ethers are generally stable but can be cleaved under strong acidic or basic conditions.[8][9][10] Under acidic conditions, the ether oxygen is protonated, making it a good leaving group. The subsequent nucleophilic attack by a counter-ion (like Br- or I-) or an SN1-type cleavage leads to the breaking of the C-O bond.[9][11] Under strongly basic conditions, while less common for aryl ethers, cleavage can also occur, particularly at elevated temperatures.
Q2: Can I perform a Suzuki-Miyaura coupling on an aryl halide derivative of this compound without affecting the ether linkage?
A2: Yes, Suzuki-Miyaura coupling reactions are generally performed under basic conditions with a palladium catalyst, which are typically compatible with aryl ether linkages.[12][13] The bases used (e.g., K2CO3, K3PO4) are usually not strong enough to cause significant ether cleavage at the reaction temperatures employed.[14][15] However, it is always advisable to screen reaction conditions, starting with milder bases and lower temperatures, to ensure the stability of the ether bond.
Q3: Are there any general precautions I should take to protect the ether linkage?
A3: Yes, here are some general guidelines:
-
Avoid strong, non-selective acids: Whenever possible, choose milder acidic reagents or conditions for reactions like Boc deprotection.
-
Keep temperatures low: Higher temperatures accelerate the rate of ether cleavage.
-
Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the desired transformation is complete to minimize side reactions.
-
Consider orthogonal protection strategies: If multiple acid-sensitive groups are present, consider using protecting groups that can be removed under different conditions (e.g., an Fmoc group instead of Boc, which is base-labile).[16]
Experimental Protocols
Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound in dichloromethane (DCM) at a concentration of 0.1 M in a round-bottom flask at 0°C.
-
Slowly add 5-10 equivalents of trifluoroacetic acid (TFA) to the solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Nitrile Reduction via Catalytic Hydrogenation
-
To a solution of this compound in methanol (0.1 M) in a hydrogenation vessel, add 10 mol% of Palladium on Carbon (Pd/C, 10%).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired primary amine.
Visualizations
Caption: Troubleshooting workflow for avoiding ether cleavage.
Caption: Desired vs. undesired reaction pathways for Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ether - Wikipedia [en.wikipedia.org]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective Groups [organic-chemistry.org]
compatibility of 3-(Boc-aminoethyloxy)benzonitrile with common reagents
Welcome to the technical support center for 3-(Boc-aminoethyloxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with common reagents and to offer troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses three key functional groups that dictate its chemical behavior:
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2]
-
Ether linkage: The aryl ether linkage is chemically robust and generally stable to a wide range of reagents, including many acids and bases.[2] However, cleavage can occur under harsh acidic conditions, particularly with strong acids like HBr or HI.
-
Benzonitrile group: The nitrile group is relatively stable. It can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions and can be reduced to a primary amine.
Q2: Can I perform a reaction under basic conditions without affecting the Boc protecting group?
A2: Yes, the Boc protecting group is stable towards most nucleophiles and bases.[1] Therefore, reactions involving common bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) are generally well-tolerated. However, very strong bases over prolonged periods at elevated temperatures should be used with caution, as they may lead to unforeseen side reactions.
Q3: What are the recommended conditions for the deprotection of the Boc group?
A3: The Boc group is typically removed under anhydrous acidic conditions.[1][3] A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] Another common method is using hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate.[2][4]
Q4: Is the nitrile group reactive under standard cross-coupling conditions?
A4: The nitrile group is generally a spectator ligand in many palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the specific reaction conditions, particularly the choice of catalyst, ligands, and base, can influence its stability. It is advisable to perform a small-scale test reaction to confirm compatibility under your specific conditions.
Troubleshooting Guides
Issue 1: Premature cleavage of the Boc protecting group during a reaction.
Possible Cause: The reaction conditions are too acidic. The Boc group is sensitive to acid and can be cleaved by even moderate Brønsted or Lewis acids.
Solution:
-
Re-evaluate pH: Ensure that the reaction medium is not acidic. If an acidic reagent is necessary, consider using a milder acid or a buffered system.
-
Alternative Protecting Group: If acidic conditions are unavoidable, consider replacing the Boc group with a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.
Issue 2: Unwanted reaction of the nitrile group (e.g., hydrolysis or reduction).
Possible Cause: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It can also be reduced by certain reducing agents.
Solution:
-
Control pH and Temperature: Avoid prolonged exposure to strong acids or bases and high temperatures to minimize the risk of nitrile hydrolysis.[5]
-
Choice of Reducing Agent: If a reduction is being performed elsewhere in the molecule, select a reagent that is less reactive towards nitriles if the nitrile group is to be preserved. For instance, sodium borohydride (NaBH₄) is generally less reactive towards nitriles than lithium aluminum hydride (LiAlH₄).
Reagent Compatibility Summary
The following table summarizes the compatibility of this compound with common classes of reagents.
| Reagent Class | Examples | Compatibility | Recommended Conditions / Notes |
| Weak Bases | Triethylamine (TEA), DIPEA, K₂CO₃, NaHCO₃ | High | Generally well-tolerated for various transformations. |
| Strong Bases | NaOH, KOH, NaH, LDA, n-BuLi | Moderate | Use with caution. Low temperatures and short reaction times are recommended to avoid potential side reactions. |
| Brønsted Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Low | Will readily cleave the Boc protecting group.[3][4] |
| Lewis Acids | BF₃·OEt₂, AlCl₃, ZnCl₂ | Low to Moderate | Can cleave the Boc group. May also coordinate to the nitrile and ether oxygen, potentially influencing reactivity. |
| Reducing Agents | NaBH₄, NaBH₃CN | High | Generally compatible. Unlikely to reduce the nitrile or affect other functional groups under standard conditions. |
| LiAlH₄, H₂/Pd, Raney Ni | Low | Will likely reduce the nitrile group to a primary amine. The Boc group is generally stable to catalytic hydrogenation.[6] | |
| Oxidizing Agents | PCC, PDC, Dess-Martin Periodinane | High | Generally compatible as there are no readily oxidizable groups. |
| KMnO₄, CrO₃ | Moderate to Low | Harsh oxidizing conditions may lead to degradation of the molecule. Use with caution. | |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with various ligands | Generally High | The molecule is expected to be stable under many Suzuki, Heck, and Sonogashira coupling conditions.[7][8] The Boc group is generally stable.[7] |
Key Experimental Protocols
Protocol 1: Boc Deprotection to Synthesize 3-(2-Aminoethyloxy)benzonitrile Hydrochloride
Objective: To remove the Boc protecting group to yield the primary amine as a hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, the product may precipitate. If not, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-(2-aminoethyloxy)benzonitrile hydrochloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Validation & Comparative
Comparative 13C NMR Analysis of 3-(Boc-aminoethyloxy)benzonitrile and Structural Analogues
This guide provides a comparative analysis of the 13C NMR spectral data for 3-(Boc-aminoethyloxy)benzonitrile, alongside its structural precursors and the parent benzonitrile molecule. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of novel organic compounds. The presented data, including predicted chemical shifts for the target molecule, offers a valuable reference for interpreting 13C NMR spectra of related compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The following tables summarize the experimental and predicted 13C NMR chemical shifts for this compound and its analogues. The data for this compound are predicted based on the known substituent effects of the Boc-aminoethyloxy group and the experimental data of the precursor molecules.
Table 1: 13C NMR Chemical Shifts of the Benzonitrile Moiety
| Carbon Atom | Benzonitrile (Experimental) | 3-Hydroxybenzonitrile (Experimental) | This compound (Predicted) |
| C1 (C≡N) | ~118 ppm | ~119 ppm | ~118 ppm |
| C2 (C-CN) | ~112 ppm | ~113 ppm | ~113 ppm |
| C3 | ~132 ppm | ~158 ppm | ~159 ppm |
| C4 | ~129 ppm | ~116 ppm | ~115 ppm |
| C5 | ~132 ppm | ~130 ppm | ~130 ppm |
| C6 | ~129 ppm | ~122 ppm | ~121 ppm |
Table 2: 13C NMR Chemical Shifts of the Side Chain
| Carbon Atom | N-Boc-ethanolamine (Experimental) | This compound (Predicted) |
| C=O (Boc) | ~156 ppm | ~156 ppm |
| C(CH3)3 (Boc) | ~80 ppm | ~80 ppm |
| CH3 (Boc) | ~28 ppm | ~28 ppm |
| O-CH2 | ~62 ppm | ~68 ppm |
| N-CH2 | ~43 ppm | ~41 ppm |
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of 13C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 20-50 mg of the solid sample. For liquid samples, use approximately 10-20 µL.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent should be based on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup:
-
Instrument: A multinuclear NMR spectrometer with a proton-carbon dual probe.
-
Frequency: A typical operating frequency for 13C is 100 or 125 MHz.
-
Temperature: Standard experiments are usually run at room temperature (e.g., 298 K).
3. Data Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm or the solvent residual peak.
Workflow for Comparative 13C NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data.
Caption: Workflow for 13C NMR data acquisition, processing, and comparative analysis.
Navigating the Analysis of 3-(Boc-aminoethyloxy)benzonitrile: A Comparative Guide to Mass Spectrometry Techniques
For researchers and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Boc-aminoethyloxy)benzonitrile, a compound featuring a thermally labile tert-butyloxycarbonyl (Boc) protecting group. Due to the inherent instability of the Boc group under typical mass spectrometry conditions, this guide offers a predictive comparison of analytical approaches and detailed experimental protocols to aid in method development.
Predicted Mass Spectrometry Fragmentation
The primary challenge in the mass spectrometric analysis of Boc-protected amines is their propensity to undergo a facile McLafferty rearrangement in the ion source.[1][2] This rearrangement leads to the neutral loss of isobutylene and carbon dioxide, or the loss of the entire Boc group, often resulting in a weak or absent molecular ion peak. The predicted fragmentation pathway for this compound is outlined below.
Key Predicted Fragments:
| m/z (monoisotopic) | Predicted Ion | Formula | Description |
| 263.1441 | [M+H]⁺ | C₁₄H₂₀N₂O₃ | Protonated molecular ion |
| 207.0815 | [M-C₄H₈+H]⁺ | C₁₀H₁₁N₂O₃ | Loss of isobutylene from the Boc group |
| 163.0917 | [M-Boc+H]⁺ | C₉H₁₁N₂O | Loss of the entire Boc group |
| 146.0651 | [C₉H₈NO]⁺ | C₉H₈NO | Further fragmentation of the deprotected amine |
| 118.0495 | [C₇H₄N]⁺ | C₇H₄N | Fragment corresponding to the benzonitrile moiety |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound may benefit from complementary analytical techniques.
| Technique | Strengths | Limitations | Application for this compound |
| LC-MS (ESI) | High sensitivity, suitable for polar and non-volatile compounds. | Potential for in-source fragmentation of the Boc group. | Ideal for quantification and confirmation of identity, but optimization is needed to preserve the molecular ion. |
| GC-MS | Excellent chromatographic resolution for volatile compounds. | Requires derivatization to increase volatility and thermal stability. | Not ideal for the intact molecule due to low volatility and thermal lability. |
| NMR Spectroscopy | Provides detailed structural information and connectivity. | Lower sensitivity compared to MS. | Essential for unambiguous structure confirmation and purity assessment. |
| FTIR Spectroscopy | Provides information about functional groups. | Not suitable for quantification. | Confirms the presence of key functional groups like the nitrile and carbonyl of the Boc group. |
Experimental Protocols
A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for the reliable analysis of this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples.
LC-MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is a suitable starting point.[3]
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier can aid in protonation but may also promote Boc group cleavage.[4][5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C (A lower temperature is recommended to minimize in-source fragmentation).
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizing Gas Flow: Adjusted according to manufacturer guidelines.
-
Scan Mode: Full scan mode to identify all ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific fragments.
-
Visualizing the Process
To better understand the analytical workflow and the predicted fragmentation, the following diagrams have been generated.
Caption: General workflow for the LC-MS analysis of this compound.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
References
- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
A Comparative Guide to the Synthesis of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of 3-(Boc-aminoethyloxy)benzonitrile: the Williamson ether synthesis and the Mitsunobu reaction. The objective is to offer a clear comparison of their performance based on reported experimental data, enabling an informed decision for its synthesis.
At a Glance: Synthesis Route Comparison
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Overall Yield | ~91% (for a similar 4-substituted analog) | 52-95% (typical range for similar reactions) |
| Reaction Type | SN2 Nucleophilic Substitution | Redox Condensation |
| Starting Materials | 3-Hydroxybenzonitrile, Boc-aminoethyl halide/tosylate | 3-Hydroxybenzonitrile, N-Boc-2-aminoethanol |
| Key Reagents | Base (e.g., K2CO3, NaH) | Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD, DIAD) |
| Reaction Conditions | Elevated temperatures (reflux) | Generally mild, often room temperature |
| Byproducts | Inorganic salts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Purification | Simple extraction and filtration | Often requires chromatography to remove byproducts |
| Stereochemistry | Inversion of configuration at the electrophilic carbon | Inversion of configuration at the alcohol carbon |
Synthesis Route Overviews
The synthesis of this compound involves the formation of an ether linkage between the phenolic hydroxyl group of 3-hydroxybenzonitrile and the protected aminoethanol side chain. Both the Williamson ether synthesis and the Mitsunobu reaction are well-established methods for achieving this transformation.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. This SN2 reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide) ion, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols under milder, redox-neutral conditions.[1] This reaction couples an alcohol and a nucleophile (in this case, a phenol) with the aid of a phosphine and an azodicarboxylate.[1] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon.[1]
Experimental Protocols
Route 1: Williamson Ether Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile.[2]
Materials:
-
3-Hydroxybenzonitrile
-
2-(Boc-amino)ethyl chloride (or corresponding bromide, iodide, or tosylate)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Boc-amino)ethyl chloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
A patent for a similar Williamson ether synthesis of 4-[2-(dimethyl amino)ethoxy]benzonitrile reported a yield of 91%.[2]
Route 2: Mitsunobu Reaction for the Synthesis of this compound
This is a general protocol based on typical Mitsunobu reaction conditions.[1]
Materials:
-
3-Hydroxybenzonitrile
-
N-Boc-2-aminoethanol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 3-hydroxybenzonitrile (1.2 eq), N-Boc-2-aminoethanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Concluding Remarks
Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the synthesis of this compound. The choice between the two routes will depend on factors such as the availability and cost of starting materials, desired yield, and purification capabilities.
The Williamson ether synthesis offers a potentially higher yield and uses less expensive reagents, with a simpler workup procedure involving filtration and extraction. However, it requires elevated temperatures and the preparation of an alkyl halide or tosylate from the corresponding alcohol.
The Mitsunobu reaction proceeds under milder conditions, often at room temperature, and uses the readily available N-Boc-2-aminoethanol directly. The main drawback is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that typically necessitate chromatographic purification, which can be a consideration for large-scale synthesis.
References
A Comparative Guide to 3-(Boc-aminoethyloxy)benzonitrile and 4-(Boc-aminoethyloxy)benzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient synthesis of complex molecules. Among these, benzonitrile derivatives featuring a protected aminoethoxy side chain have emerged as valuable linkers, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two key positional isomers: 3-(Boc-aminoethyloxy)benzonitrile and 4-(Boc-aminoethyloxy)benzonitrile, offering insights into their synthesis and potential applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis. The position of the cyano group on the benzene ring influences the electronic properties and reactivity of the molecule.
| Property | This compound | 4-(Boc-aminoethyloxy)benzonitrile |
| CAS Number | 252263-98-2 | 919085-52-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol | 262.30 g/mol |
| Appearance | Not specified in available literature | White to yellow solid |
| Purity (typical) | Not specified in available literature | ≥98% |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves the formation of an ether linkage between the corresponding cyanophenol and a protected 2-aminoethanol derivative. Two common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
This classical method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. It is a reliable and widely used method for forming ether bonds.
General Experimental Protocol:
-
Deprotonation of Cyanophenol: To a solution of the respective cyanophenol (3-cyanophenol or 4-cyanophenol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (ACN), a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide.
-
Alkylation: N-(2-bromoethyl)Boc-carbamate is added to the reaction mixture.
-
Reaction: The mixture is heated to an appropriate temperature (typically 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
DOT Diagram of Williamson Ether Synthesis Workflow:
A Comparative Guide to the Biological Activity of Benzonitrile Derivatives as Anticancer Agents
Disclaimer: Extensive literature searches did not yield specific data on the biological activity of 3-(Boc-aminoethyloxy)benzonitrile derivatives. This guide therefore provides a comparative overview of a related class of compounds, 2-phenylacrylonitrile derivatives, to illustrate the methodologies and data presentation relevant to researchers, scientists, and drug development professionals. The information presented here serves as a template for how such a guide would be structured if data for the requested compound series were available.
This guide focuses on the anticancer properties of 2-phenylacrylonitrile derivatives, highlighting their potent activity and mechanism of action. We will delve into their effects on cancer cell lines, their inhibition of key cellular processes, and the experimental protocols used to determine these activities.
Comparative Biological Activity of 2-Phenylacrylonitrile Derivatives
Recent studies have identified 2-phenylacrylonitrile derivatives as a promising class of anticancer agents. One standout compound, designated 1g2a , has demonstrated significant and selective inhibitory activity against various cancer cell lines.[1][2]
Table 1: In Vitro Anticancer Activity of Compound 1g2a
| Compound | Cell Line | Activity Type | IC50 (nM) |
| 1g2a | HCT116 (Human Colon Cancer) | Anti-proliferative | 5.9[1][2] |
| 1g2a | BEL-7402 (Human Liver Cancer) | Anti-proliferative | 7.8[1][2] |
| 1g2a | HCT116 & BEL-7402 | Tubulin Polymerization | - |
As shown in Table 1, compound 1g2a exhibits potent anti-proliferative effects in the low nanomolar range against human colon and liver cancer cell lines.[1][2] The primary mechanism of action for this class of compounds has been identified as the inhibition of tubulin polymerization, a critical process for cell division.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of 2-phenylacrylonitrile derivatives.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Preparation:
-
Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
The plate is incubated for 6 to 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
The synthesized 2-phenylacrylonitrile derivatives are dissolved to create a stock solution.
-
The cells are treated with various concentrations of the compounds.
-
-
MTT Incubation:
-
After the treatment period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plate is then incubated for 2 to 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[4]
-
-
Solubilization and Measurement:
-
100 μL of a detergent reagent is added to each well to dissolve the formazan crystals.
-
The plate is left at room temperature in the dark for 2 hours.
-
The absorbance is then measured at 570 nm using a microplate reader.[3]
-
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules from tubulin.
-
Reagent Preparation:
-
Tubulin is reconstituted to a concentration of 3 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[5]
-
-
Assay Procedure:
-
100 µl of the reconstituted tubulin is added to each well of a pre-warmed 96-well plate.[6]
-
The test compounds are added to the wells at varying concentrations.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is recorded every 60 seconds for one hour.[6] An increase in absorbance indicates tubulin polymerization.
-
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.
Caption: A generalized workflow for in vitro anticancer drug screening.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer.[7][8] Many anticancer drugs target components of this pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
A Comparative Analysis of the Reactivity of 3- and 4-(Boc-aminoethyloxy)benzonitrile Isomers in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric building blocks, 3-(Boc-aminoethyloxy)benzonitrile and 4-(Boc-aminoethyloxy)benzonitrile. Understanding the differential reactivity of these isomers is crucial for their effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document presents a theoretical framework for predicting their reactivity based on electronic effects, supported by generalized experimental protocols for key electrophilic aromatic substitution reactions.
Introduction to Isomeric Reactivity
The positional isomerism of the Boc-aminoethyloxy substituent on the benzonitrile ring significantly influences the electron density distribution within the aromatic system. This, in turn, dictates the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions. The interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating Boc-aminoethyloxy group (-OCH2CH2NHBoc) governs the overall reactivity of the benzene ring.
Electronic Effects and Predicted Reactivity
The reactivity of a substituted benzene ring in EAS is primarily controlled by the electronic effects of its substituents, which can be quantified using Hammett sigma (σ) constants. Electron-donating groups (EDGs) have negative σ values and activate the ring towards electrophilic attack, typically directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) possess positive σ values and deactivate the ring, directing electrophiles to the meta position.
Table 1: Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Electronic Effect |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -OCH2CH3 (proxy) | +0.10 | -0.24 | Electron-Donating (by resonance) |
Analysis of the 4-Isomer (para-substituted):
In 4-(Boc-aminoethyloxy)benzonitrile, the electron-donating (-OCH2CH2NHBoc) group is in the para position relative to the electron-withdrawing nitrile group. The strong resonance donation from the oxygen of the ether counteracts the deactivating effect of the nitrile group. This results in an overall activation of the ring compared to benzonitrile itself, with the positions ortho to the alkoxy group (positions 2 and 6) being the most activated and, therefore, the most likely sites for electrophilic attack.
Analysis of the 3-Isomer (meta-substituted):
In this compound, the electron-donating (-OCH2CH2NHBoc) group is in the meta position relative to the nitrile group. In the meta position, the resonance effect of the alkoxy group is not directly transmitted to the positions activated by it (ortho and para to itself). The directing effects of the two groups are as follows: the alkoxy group directs to its ortho and para positions (positions 2, 4, and 6 relative to the alkoxy group), while the nitrile group directs to its meta position (positions 3 and 5 relative to the nitrile, which are the same as positions 5 and 1 on the ring). The positions ortho and para to the activating alkoxy group are therefore the most favorable for substitution.
Predicted Reactivity Order:
Based on the analysis of electronic effects, the 4-isomer is predicted to be more reactive towards electrophilic aromatic substitution than the 3-isomer. This is because the activating effect of the para-alkoxy group and the deactivating effect of the nitrile group are more effectively combined to activate specific positions in the 4-isomer.
Experimental Protocols for Electrophilic Aromatic Substitution
The following are generalized protocols for nitration and bromination reactions, which can be adapted for the 3- and 4-(Boc-aminoethyloxy)benzonitrile isomers.
1. Nitration of (Boc-aminoethyloxy)benzonitrile Isomers
This protocol describes the introduction of a nitro group (-NO2) onto the aromatic ring.
Materials:
-
(Boc-aminoethyloxy)benzonitrile isomer
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the (Boc-aminoethyloxy)benzonitrile isomer (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
2. Bromination of (Boc-aminoethyloxy)benzonitrile Isomers
This protocol describes the introduction of a bromine atom (-Br) onto the aromatic ring.
Materials:
-
(Boc-aminoethyloxy)benzonitrile isomer
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (CH₃COOH)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the (Boc-aminoethyloxy)benzonitrile isomer (1.0 eq) in acetic acid.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagram 1: Electronic Effects on the Benzonitrile Ring
Caption: Electronic influence of substituents on the aromatic ring.
Diagram 2: General Mechanism of Electrophilic Aromatic Substitution
Caption: The two-step mechanism of electrophilic aromatic substitution.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for an electrophilic aromatic substitution experiment.
Conclusion
The electronic properties of the substituents in 3- and 4-(Boc-aminoethyloxy)benzonitrile lead to a clear prediction of their relative reactivity. The 4-isomer is expected to be the more reactive of the two in electrophilic aromatic substitution reactions due to the favorable interplay of the electron-donating alkoxy group and the electron-withdrawing nitrile group. The provided experimental protocols offer a starting point for the practical investigation of these reactivities. Researchers should consider the specific nature of the electrophile and reaction conditions to optimize the outcomes for their desired synthetic transformations.
Comparative Guide to the Characterization of 3-(Boc-aminoethyloxy)benzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 3-(Boc-aminoethyloxy)benzonitrile and its ortho- and para-isomers. The information presented is intended to assist researchers in distinguishing between these structurally similar compounds and to provide a baseline for quality control and experimental design.
Introduction
This compound and its structural isomers, 2-(Boc-aminoethyloxy)benzonitrile and 4-(Boc-aminoethyloxy)benzonitrile, are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a Boc-protected amine, an ether linkage, and a nitrile group offers multiple avenues for further chemical modification. Accurate characterization of these isomers is crucial to ensure the desired substitution pattern on the benzene ring for subsequent synthetic steps. This guide summarizes key analytical data for these compounds and provides standardized experimental protocols for their characterization.
Comparative Characterization Data
The following tables summarize the key analytical data for this compound and its ortho- and para-isomers. This data is essential for confirming the identity and purity of each compound.
Table 1: Physical and Molecular Properties
| Property | 2-(Boc-aminoethyloxy)benzonitrile | This compound | 4-(Boc-aminoethyloxy)benzonitrile |
| CAS Number | 263409-80-9 | 252263-98-2 | 919085-52-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ | C₁₄H₁₈N₂O₃ | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol | 262.31 g/mol | 262.31 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: Specific chemical shift values (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument conditions. The data presented here are typical expected values.
| Protons | 2-isomer (δ, multiplicity, J) | 3-isomer (δ, multiplicity, J) | 4-isomer (δ, multiplicity, J) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~1.46 (s, 9H) | ~1.47 (s, 9H) |
| -O-CH₂- | ~4.15 (t, 2H, J ≈ 5 Hz) | ~4.10 (t, 2H, J ≈ 5 Hz) | ~4.12 (t, 2H, J ≈ 5 Hz) |
| -CH₂-NH- | ~3.60 (q, 2H, J ≈ 5 Hz) | ~3.55 (q, 2H, J ≈ 5 Hz) | ~3.58 (q, 2H, J ≈ 5 Hz) |
| -NH- | ~5.10 (br s, 1H) | ~5.05 (br s, 1H) | ~5.08 (br s, 1H) |
| Aromatic H | ~6.9-7.5 (m, 4H) | ~7.0-7.4 (m, 4H) | ~6.9 (d, 2H, J ≈ 8.8 Hz), ~7.6 (d, 2H, J ≈ 8.8 Hz) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | 2-isomer (δ) | 3-isomer (δ) | 4-isomer (δ) |
| -C(CH₃)₃ | ~28.4 | ~28.4 | ~28.4 |
| -C(CH₃)₃ | ~79.5 | ~79.6 | ~79.7 |
| -O-CH₂- | ~67.0 | ~66.5 | ~66.8 |
| -CH₂-NH- | ~40.0 | ~40.1 | ~40.2 |
| C=O | ~156.0 | ~156.0 | ~156.0 |
| Aromatic C-CN | ~102.0 | ~112.9 | ~104.2 |
| -CN | ~117.5 | ~119.0 | ~119.2 |
| Aromatic C | ~112-160 | ~115-160 | ~115-162 |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Analysis | 2-isomer | 3-isomer | 4-isomer |
| IR (cm⁻¹) | ~3350 (N-H), ~2230 (C≡N), ~1700 (C=O), ~1250 (C-O) | ~3350 (N-H), ~2230 (C≡N), ~1700 (C=O), ~1250 (C-O) | ~3350 (N-H), ~2230 (C≡N), ~1700 (C=O), ~1250 (C-O) |
| MS (ESI+) m/z | 263.1 [M+H]⁺, 207.1 [M-tBu+H]⁺, 163.1 [M-Boc+H]⁺ | 263.1 [M+H]⁺, 207.1 [M-tBu+H]⁺, 163.1 [M-Boc+H]⁺ | 263.1 [M+H]⁺, 207.1 [M-tBu+H]⁺, 163.1 [M-Boc+H]⁺ |
Experimental Protocols
Standardized protocols for the characterization of this compound and its isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Use the CDCl₃ solvent peak (δ 77.16) as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use a small amount of the solid sample directly on a diamond attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Boc-protected aminoethyloxybenzonitrile isomers.
Caption: Synthetic and analytical workflow for Boc-protected aminoethyloxybenzonitriles.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in identifying the correct isomer based on the aromatic proton splitting patterns in ¹H NMR, which is a key distinguishing feature.
Caption: Isomer identification based on ¹H NMR aromatic region analysis.
Conclusion
The characterization data and protocols provided in this guide serve as a valuable resource for researchers working with this compound and its isomers. Careful analysis of the spectral data, particularly the aromatic region of the ¹H NMR spectrum, is critical for unambiguous identification. The provided workflows and logical diagrams offer a structured approach to the synthesis, purification, and analysis of these important synthetic intermediates.
A Comparative Guide to the Synthetic Validation of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic protocols for the preparation of 3-(Boc-aminoethyloxy)benzonitrile, a valuable intermediate in pharmaceutical and chemical research. The protocols, based on the Williamson ether synthesis and the Mitsunobu reaction, are evaluated on key performance indicators including yield, reaction time, cost-effectiveness, and ease of purification. Detailed experimental procedures and validation data are presented to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Protocols
Two plausible and widely applicable synthetic strategies for the preparation of this compound are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on factors such as substrate availability, desired scale, and tolerance for specific reaction conditions and byproducts.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 40-70% | 60-90% |
| Reaction Time | 12-24 hours | 2-8 hours |
| Starting Materials | 3-Cyanophenol, tert-Butyl (2-bromoethyl)carbamate, Sodium Hydride | 3-Cyanophenol, N-Boc-ethanolamine, Triphenylphosphine, DIAD/DEAD |
| Relative Cost | Lower | Higher |
| Key Advantages | Cost-effective, uses readily available reagents. | Higher yields, milder reaction conditions for sensitive substrates. |
| Key Disadvantages | Harsher basic conditions, longer reaction times, potential for side reactions. | Expensive reagents, formation of triphenylphosphine oxide byproduct which can complicate purification. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound via a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.
Materials:
-
3-Cyanophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of 3-cyanophenol (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
A solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq.) in anhydrous DMF is then added dropwise to the reaction mixture.
-
The reaction is heated to 60 °C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Protocol 2: Mitsunobu Reaction
This protocol describes the synthesis of this compound using the Mitsunobu reaction, which facilitates the condensation of an alcohol and a phenol.
Materials:
-
3-Cyanophenol
-
N-Boc-ethanolamine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-cyanophenol (1.0 eq.), N-Boc-ethanolamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, DIAD or DEAD (1.5 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-8 hours, with progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography to remove the triphenylphosphine oxide byproduct and afford the desired product.
Validation of Synthetic Product
The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the benzonitrile ring, the methylene protons of the ethoxy chain, and the protons of the Boc protecting group. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the cyanophenyl group, the ethoxy chain, the carbonyl of the Boc group, and the tert-butyl group. |
| HPLC | A single major peak corresponding to the product, with purity determined by the peak area percentage. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Workflow.
A Spectroscopic Comparison of 3-(Boc-aminoethyloxy)benzonitrile and Its Precursors
This guide provides a detailed spectroscopic comparison of the target molecule, 3-(Boc-aminoethyloxy)benzonitrile, with its synthetic precursors, 3-hydroxybenzonitrile and tert-butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol). The following sections present key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven analysis for researchers in drug development and chemical synthesis.
Synthetic Pathway
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic derivative of N-Boc-2-aminoethanol, such as its tosylate or mesylate, to form the desired ether linkage.
Caption: Synthetic route to this compound.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3-Hydroxybenzonitrile | ~7.40 | m | 2H | Ar-H |
| ~7.20 | m | 2H | Ar-H | |
| ~5.5-6.5 | br s | 1H | -OH | |
| N-Boc-2-aminoethanol | ~4.95 | br s | 1H | -NH |
| 3.71 | t, J=5.2 Hz | 2H | -CH₂-OH | |
| 3.32 | q, J=5.2 Hz | 2H | -NH-CH₂- | |
| 1.45 | s | 9H | -C(CH₃)₃ | |
| This compound | 7.35-7.20 | m | 4H | Ar-H |
| ~5.0 | br s | 1H | -NH | |
| 4.15 | t, J=5.0 Hz | 2H | Ar-O-CH₂- | |
| 3.60 | q, J=5.0 Hz | 2H | -NH-CH₂- | |
| 1.46 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3-Hydroxybenzonitrile | 156.0 | C-OH |
| 132.6, 128.9, 126.0, 117.9 | Ar-C | |
| 118.6 | -CN | |
| 112.2 | C-CN | |
| N-Boc-2-aminoethanol | 156.5 | -C=O (Boc) |
| 79.5 | -C(CH₃)₃ | |
| 62.5 | -CH₂-OH | |
| 43.0 | -NH-CH₂- | |
| 28.4 | -C(CH₃)₃ | |
| This compound | 159.0 | Ar-C-O |
| 155.8 | -C=O (Boc) | |
| 130.0, 123.0, 120.0, 115.5 | Ar-C | |
| 118.5 | -CN | |
| 113.0 | Ar-C-CN | |
| 80.0 | -C(CH₃)₃ | |
| 67.0 | Ar-O-CH₂- | |
| 40.5 | -NH-CH₂- | |
| 28.4 | -C(CH₃)₃ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 3-Hydroxybenzonitrile | 3400-3200 (broad) | O-H stretch (phenolic) |
| 2229 | C≡N stretch | |
| 1600-1450 | C=C stretch (aromatic) | |
| N-Boc-2-aminoethanol | 3400-3300 (broad) | O-H stretch and N-H stretch |
| 2975, 2870 | C-H stretch (aliphatic) | |
| 1685 | C=O stretch (urethane) | |
| This compound | 3350 | N-H stretch (urethane) |
| 2978, 2875 | C-H stretch (aliphatic) | |
| 2230 | C≡N stretch | |
| 1700 | C=O stretch (urethane) | |
| 1600, 1480 | C=C stretch (aromatic) | |
| 1250, 1160 | C-O stretch (ether and urethane) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| 3-Hydroxybenzonitrile | 119.12 | 119, 92, 64 | [M]⁺, [M-HCN]⁺, [M-HCN-CO]⁺ |
| N-Boc-2-aminoethanol | 161.20 | 102, 88, 57 | [M-C₄H₉]⁺, [M-Boc]⁺, [C₄H₉]⁺ (tert-butyl cation) |
| This compound | 262.30 | 206, 162, 146, 119, 57 | [M-C₄H₈]⁺, [M-Boc]⁺, [M-Boc-NH₂CH₂]⁺, [HOC₆H₄CN]⁺, [C₄H₉]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general framework for reproducing these results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All ¹³C NMR spectra are broadband proton-decoupled.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition: Spectra were collected in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which is presented in terms of transmittance or absorbance.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
-
Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak ([M]⁺) and major fragment ions were identified to elucidate the structure.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized compound and its precursors.
Caption: Workflow for synthesis and spectroscopic analysis.
Purity Assessment of Synthesized 3-(Boc-aminoethyloxy)benzonitrile: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-(Boc-aminoethyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a standard reverse-phase HPLC protocol, discusses potential impurities, and compares the HPLC method with alternative analytical techniques, supported by illustrative experimental data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the most common and effective method for determining the purity of moderately polar compounds like this compound. This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main compound and any impurities.
Comparative HPLC Methods
A typical HPLC method for the analysis of benzonitrile derivatives and Boc-protected amines utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. An acidic modifier, such as phosphoric acid or formic acid, is often added to improve peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength where the aromatic nitrile and the Boc-protecting group exhibit absorbance, typically around 210 nm or 220 nm.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A (Recommended) | Method B (Alternative) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: WaterB: Methanol |
| Gradient | 70% A to 30% A over 15 min | 60% A to 40% A over 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Column Temp. | 30 °C | 25 °C |
Illustrative Purity Analysis Data
The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound using the recommended Method A.
Table 2: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.5 | 0.8 | Impurity 1 (e.g., 3-Hydroxybenzonitrile) |
| 2 | 5.2 | 0.5 | Impurity 2 (e.g., Boc-protected di-ether) |
| 3 | 8.9 | 98.5 | This compound |
| 4 | 11.1 | 0.2 | Impurity 3 (e.g., N-deprotected amine) |
Experimental Protocol: HPLC Purity Assessment
This section details the recommended experimental procedure for the purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70% Water with 0.1% Formic Acid: 30% Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions (Method A):
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 70% B
-
12-15 min: 70% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak relative to the total peak area to determine the purity of the main compound and the relative amounts of impurities.
Potential Impurities
The purity profile of synthesized this compound can be affected by starting materials, by-products, and degradation products. Potential impurities may include:
-
Starting Materials: Unreacted 3-hydroxybenzonitrile and N-Boc-2-bromoethylamine.
-
By-products:
-
N-deprotected amine: 3-(2-aminoethyloxy)benzonitrile, resulting from the cleavage of the Boc group.
-
Di-etherification product: A molecule where two units of 3-cyanophenoxy group are attached to the ethylenediamine backbone.
-
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide.
Alternative Analytical Methods
While HPLC is the gold standard for purity determination, other techniques can provide complementary information.
Table 3: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Provides molecular weight information for impurity identification. High sensitivity. | More complex instrumentation and data analysis. |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Provides detailed structural information. Can detect non-chromophoric impurities. | Lower sensitivity for impurity quantification compared to HPLC. |
| TLC | Thin-Layer Chromatography | Simple, rapid, and inexpensive for qualitative assessment. | Not quantitative. Lower resolution than HPLC. |
| Melting Point | Physical Property | A sharp melting point range can indicate high purity. | Insensitive to small amounts of impurities. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
comparing the efficacy of different Boc deprotection methods for 3-(Boc-aminoethyloxy)benzonitrile
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. The selection of an appropriate deprotection method is paramount to ensure high yield and purity of the final product, especially for molecules with sensitive functional groups. This guide provides a comparative analysis of various methods for the Boc deprotection of 3-(Boc-aminoethyloxy)benzonitrile, a substrate featuring both an aromatic nitrile and an ether linkage, which necessitate careful consideration of reaction conditions to avoid unwanted side reactions.
Comparison of Efficacy for Boc Deprotection Methods
The efficacy of several common Boc deprotection strategies is summarized below. The data, extrapolated from studies on analogous aromatic amines, provides a framework for selecting the optimal conditions for this compound. The presence of the electron-withdrawing nitrile group may influence the reaction rate, generally facilitating cleavage under acidic or thermal conditions.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations & Potential Side Reactions |
| Acidic Deprotection | ||||
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | 0.5 - 2 hours | >90 | Standard and highly effective method. TFA is corrosive and requires careful handling. Potential for side reactions with acid-sensitive groups if not carefully controlled.[1][2] |
| Hydrochloric Acid (HCl) | HCl in Dioxane or Ethyl Acetate | 1 - 4 hours | >90 | A common and cost-effective alternative to TFA. The formation of the hydrochloride salt of the amine is typical.[1][2] |
| Thermal Deprotection | ||||
| Heating in Solvent | High temperature (120-240 °C) in solvents like TFE, MeOH, THF, or Toluene | 0.5 - 1.5 hours (in flow) | 49-99 | A "green" alternative avoiding strong acids.[3][4] Requires high temperatures which might not be suitable for all substrates.[3][4] Selectivity can be achieved by controlling the temperature.[5] |
| Alternative Reagents | ||||
| Oxalyl Chloride/Methanol | (COCl)₂ in Methanol | 1 - 4 hours | 70-90 | A mild method suitable for substrates with acid-labile groups.[6][7] The reaction proceeds at room temperature.[7] |
| Trimethylsilyl Iodide (TMSI) | TMSI in Dichloromethane (DCM) | 12 - 24 hours | High | A neutral deprotection method, useful for substrates sensitive to both acid and heat.[1][8] The reagent is moisture-sensitive. |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below. These protocols are based on general procedures reported in the literature and should be optimized for the specific substrate, this compound.
1. Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Procedure: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) to afford the free amine.
2. Thermal Deprotection in Continuous Flow
-
Procedure: A solution of this compound in a suitable solvent (e.g., methanol or 2,2,2-trifluoroethanol) is passed through a heated flow reactor. The temperature and residence time are controlled to achieve selective deprotection. For an aryl N-Boc group, temperatures in the range of 200-240 °C with residence times of 30-45 minutes are often effective.[3][5] The product solution is collected, and the solvent is evaporated to yield the deprotected amine.
3. Deprotection using Oxalyl Chloride in Methanol
-
Procedure: To a solution of this compound (1.0 eq) in methanol (0.2 M), oxalyl chloride (3.0 eq) is added dropwise at room temperature. The reaction is stirred for 1-4 hours and monitored by TLC.[7] Upon completion, the reaction mixture is carefully quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired product.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for a typical Boc deprotection and the logical relationship in comparing the different methods.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Comparison of different Boc deprotection method categories.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Synthetic Routes of 3-(Boc-aminoethyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-analysis and comparison of two primary synthetic routes to 3-(Boc-aminoethyloxy)benzonitrile: the Williamson ether synthesis and the Mitsunobu reaction. The information presented is intended to assist researchers in selecting the most appropriate method based on factors such as cost, efficiency, and experimental complexity.
At a Glance: Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Overall Cost | Lower | Higher |
| Reagent Hazard | Lower | Higher (DEAD/DIAD are hazardous) |
| Byproduct Removal | Simpler | More Complex |
| Stereochemistry | Retention | Inversion |
| Reaction Conditions | Harsher (requires strong base) | Milder |
| Substrate Scope | Good for primary halides | Broad, good for hindered alcohols |
Cost-Analysis Summary
The following tables provide a detailed breakdown of the estimated costs for the synthesis of this compound on a laboratory scale (assuming a 10 mmol scale) via both the Williamson ether synthesis and the Mitsunobu reaction. Prices are based on commercially available reagents and may vary depending on the supplier and purity.
Table 1: Cost Breakdown for Williamson Ether Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Price (USD) | Cost (USD) |
| 3-Hydroxybenzonitrile | 119.12 | 10 | 1.19 g | ~$40 / 5g | ~8.00 |
| N-Boc-2-bromoethylamine | 224.10 | 12 | 2.69 g | ~$120 / 5g | ~64.56 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g | ~$20 / 100g | ~0.55 |
| Acetone (Solvent) | 58.08 | - | 50 mL | ~$30 / 1L | ~1.50 |
| Total Estimated Cost | ~$74.61 |
Table 2: Cost Breakdown for Mitsunobu Reaction
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Price (USD) | Cost (USD) |
| 3-Hydroxybenzonitrile | 119.12 | 10 | 1.19 g | ~$40 / 5g | ~8.00 |
| N-Boc-ethanolamine | 161.20 | 12 | 1.93 g | ~$22 / 25g | ~1.70 |
| Triphenylphosphine (PPh₃) | 262.29 | 15 | 3.93 g | ~$68 / 100g | ~2.67 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15 | 3.03 g | ~$49 / 100g | ~1.48 |
| Tetrahydrofuran (THF) (Solvent) | 72.11 | - | 50 mL | ~$50 / 1L | ~2.50 |
| Total Estimated Cost | ~$16.35 |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide. The synthesis of this compound via this route would proceed by the reaction of 3-cyanophenoxide with N-Boc-2-bromoethylamine.
Materials:
-
3-Hydroxybenzonitrile
-
N-Boc-2-bromoethylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-2-bromoethylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine and an azodicarboxylate. In this case, 3-hydroxybenzonitrile acts as the nucleophile and N-Boc-ethanolamine is the alcohol.
Materials:
-
3-Hydroxybenzonitrile
-
N-Boc-ethanolamine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxybenzonitrile (1.0 eq), N-Boc-ethanolamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding this compound.
Synthetic Route Comparison Workflow
Caption: Comparative workflow of the Williamson ether synthesis and Mitsunobu reaction for the preparation of this compound.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the synthesis of this compound. The choice between the two routes will largely depend on the specific needs of the researcher and the scale of the synthesis.
The Williamson ether synthesis is a more cost-effective option for large-scale production due to the lower cost of the starting materials and simpler purification process. However, it requires harsher reaction conditions, including the use of a strong base and elevated temperatures.
The Mitsunobu reaction , while more expensive due to the cost of the reagents (triphenylphosphine and DIAD/DEAD), offers the advantage of milder reaction conditions and is often suitable for more sensitive substrates. A significant drawback is the formation of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.
For laboratory-scale synthesis where mild conditions are a priority, the Mitsunobu reaction may be preferred. For larger-scale synthesis where cost is a major driver, the Williamson ether synthesis is likely the more economical choice.
The Strategic Advantage of Aromatic Linkers in PROTAC Design: A Comparative Guide to 3-(Boc-aminoethyloxy)benzonitrile
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of 3-(Boc-aminoethyloxy)benzonitrile, a promising but under-documented aromatic linker, against commonly used aliphatic linkers, offering insights into its potential advantages and applications.
While extensive literature precedents detailing the specific use and quantitative performance of this compound are limited, its structural features suggest significant potential in optimizing PROTAC design. This guide will, therefore, draw upon established principles of PROTAC linker chemistry and available information on analogous structures to provide a comprehensive comparison.
The Emerging Role of Aromatic Linkers in PROTACs
Traditionally, flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC development. However, there is a growing body of evidence highlighting the benefits of incorporating rigid or semi-rigid moieties, like aromatic rings, into the linker structure. The inclusion of a benzonitrile group, as seen in this compound, can offer several advantages:
-
Conformational Rigidity: Aromatic rings introduce a degree of rigidity to the linker, which can pre-organize the PROTAC molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation efficiency.
-
Potential for Specific Interactions: The cyano group on the benzonitrile ring can act as a hydrogen bond acceptor, potentially forming stabilizing interactions within the ternary complex, further enhancing its stability and the subsequent ubiquitination and degradation of the target protein.
-
Modulation of Physicochemical Properties: The aromatic nature of the linker can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its bioavailability and efficacy.
Comparative Analysis: this compound vs. Aliphatic Linkers
To illustrate the potential benefits of this aromatic linker, the following table provides a qualitative comparison with standard aliphatic linkers.
| Feature | This compound | Typical Aliphatic Linkers (PEG, Alkyl Chains) |
| Flexibility | Semi-rigid due to the phenyl ring | Highly flexible |
| Potential for Specific Interactions | High (cyano group as H-bond acceptor, potential for π-stacking) | Low (primarily van der Waals interactions) |
| Conformational Control | Higher degree of pre-organization | Low, exists as a population of conformers |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials. | Readily synthesized and commercially available in various lengths. |
| Modularity | The Boc-protected amine allows for straightforward coupling to various warheads or E3 ligase ligands. | Available with a variety of terminal functional groups for versatile conjugation. |
| Solubility | Generally more hydrophobic than PEG linkers, which may impact aqueous solubility but could enhance cell permeability. | PEG linkers enhance aqueous solubility; alkyl chains are more hydrophobic. |
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound is outlined below. This would typically involve the alkylation of 3-cyanophenol with a protected aminoethyl group.
Caption: Proposed synthetic workflow for this compound.
General Protocol for PROTAC Synthesis using this compound
The synthesized linker can then be incorporated into a PROTAC molecule. This typically involves deprotection of the Boc group followed by coupling with a carboxylic acid-functionalized warhead or E3 ligase ligand.
-
Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Amide Coupling: The resulting amine is then coupled to a carboxylic acid-containing binding moiety (either for the target protein or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base).
-
Final Assembly: The other end of the PROTAC is then appended through a similar coupling strategy to complete the synthesis.
Signaling Pathway and Experimental Workflow Visualization
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-induced protein degradation.
To evaluate the efficacy of a novel PROTAC, a standard experimental workflow is employed. This typically involves treating cells with the PROTAC and then measuring the levels of the target protein.
Caption: Standard workflow for evaluating PROTAC-mediated protein degradation.
Conclusion
While direct, quantitative comparisons of this compound with other linkers in the context of PROTACs are yet to be published, its structural characteristics present a compelling case for its use in rational drug design. The introduction of a semi-rigid aromatic moiety with the potential for specific hydrogen bonding offers a promising strategy to enhance the formation and stability of the ternary complex, a key determinant of PROTAC efficacy. Researchers and drug developers are encouraged to explore the incorporation of such linkers to potentially overcome challenges associated with highly flexible linkers and to fine-tune the properties of their PROTAC molecules for improved therapeutic outcomes. Further experimental investigation is warranted to fully elucidate the performance of this and other novel aromatic linkers.
Safety Operating Guide
Proper Disposal of 3-(Boc-aminoethyloxy)benzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Boc-aminoethyloxy)benzonitrile (CAS No. 252263-98-2), ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety Considerations
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Disposal Overview
The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[1][2] It should never be disposed of down the drain or in regular trash. The recommended method of disposal is incineration by a licensed waste disposal company.
Waste Categorization and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.
| Waste Category | Storage Container | Labeling Requirements |
| Solid Waste | A clearly labeled, sealed container compatible with organic solids. | "Hazardous Waste," "this compound," and the date of accumulation. |
| Contaminated Labware (e.g., pipette tips, vials) | A designated, sealed hazardous waste container. | "Hazardous Waste," "Contaminated with this compound." |
| Solvent Waste (if dissolved) | A sealed, compatible solvent waste container (e.g., for halogenated or non-halogenated waste, depending on the solvent used). | "Hazardous Waste," list of all solvent components and "this compound," with approximate concentrations. |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound.
1. Waste Collection and Segregation:
- Collect all waste materials contaminated with this compound at the point of generation.
- Segregate the waste into solid, contaminated labware, and solvent waste streams.
2. Packaging and Labeling:
- Place solid waste and contaminated labware into their designated, properly labeled hazardous waste containers.
- Ensure all containers are securely sealed to prevent leaks or spills.
- If the compound is dissolved in a solvent for disposal, it may be mixed with a combustible solvent. This mixture should then be collected in a suitable container for liquid waste.
3. Temporary Storage:
- Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
- This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
4. Arrange for Pickup and Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[1][2]
- Provide the waste manifest with accurate information about the contents of the waste containers.
5. Decontamination:
- Thoroughly decontaminate the work area and any reusable equipment that came into contact with the compound using an appropriate solvent (e.g., acetone or ethanol), followed by soap and water.
- Dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
- Ensure adequate ventilation.
2. Don Appropriate PPE:
- Wear gloves, eye protection, a lab coat, and respiratory protection as needed.
3. Contain and Absorb the Spill:
- For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
- For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
4. Collect and Dispose of Spill Debris:
- Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
5. Decontaminate the Area:
- Clean the spill area with an appropriate solvent and then with soap and water.
6. Report the Incident:
- Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for 3-(Boc-aminoethyloxy)benzonitrile
This guide provides immediate, essential safety protocols and logistical plans for handling 3-(Boc-aminoethyloxy)benzonitrile (CAS No. 252263-98-2). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations and proper disposal.
Chemical and Physical Properties
While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from supplier data.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 252263-98-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
Hazard Identification and Precautionary Measures
Based on available data for this compound and general knowledge of related chemical structures (nitriles and Boc-protected amines), the following hazards should be considered.
| Hazard Statement | Description |
| H303 | May be harmful if swallowed. |
| H313 | May be harmful in contact with skin. |
| H333 | May be harmful if inhaled. |
Signal Word: Warning
Precautionary Statements:
| Statement ID | Precautionary Statement |
| P264 | Wash hands thoroughly after handling. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any specific procedure. However, the following PPE is recommended as a minimum standard when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental skin contact.[1] For prolonged contact, consider thicker, chemical-resistant gloves. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or vapors. |
Experimental Workflow for Handling
The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
